5-Amino-1-phenylpyrazole
Description
Properties
IUPAC Name |
2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYYNAAEVZNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231911 | |
| Record name | Pyrazole, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-85-7 | |
| Record name | 1-Phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 5-amino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-phenylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazole, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 5-amino-1-phenylpyrazole from ethyl 5-amino-1-phenylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-amino-1-phenylpyrazole from ethyl this compound-4-carboxylate. The described methodology involves a two-step process: the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, followed by a decarboxylation reaction to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and workflow to support research and development in medicinal chemistry and drug discovery.
Overview of the Synthetic Pathway
The conversion of ethyl this compound-4-carboxylate to this compound is achieved through two sequential chemical transformations:
-
Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to yield this compound-4-carboxylic acid.
-
Decarboxylation: The resulting carboxylic acid is then heated, typically in a high-boiling point solvent, to induce decarboxylation and afford the desired this compound.
This synthetic route is a common strategy for accessing pyrazole scaffolds that are otherwise challenging to synthesize directly.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl this compound-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 101-103 | White to off-white solid |
| This compound-4-carboxylic acid | C₁₀H₉N₃O₂ | 203.19 | 187 (dec.) | Solid |
| This compound | C₉H₉N₃ | 159.19 | Not readily available | Light yellow oil |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| Ethyl this compound-4-carboxylate | Data not readily available in searched sources. | Data not readily available in searched sources. |
| This compound-4-carboxylic acid | Data not readily available in searched sources. | Data not readily available in searched sources. |
| This compound | Data not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 7.45-7.20 (m, 5H, Ar-H), 5.61 (s, 1H, pyrazole-H), 3.65 (br s, 2H, NH₂), 2.19 (s, 3H, CH₃). | Data not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 150.1, 146.3, 139.8, 129.1, 125.5, 120.9, 97.2, 11.6. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Hydrolysis of Ethyl this compound-4-carboxylate
This procedure outlines the acidic hydrolysis of the starting ethyl ester to form this compound-4-carboxylic acid.
Materials:
-
Ethyl this compound-4-carboxylate
-
Concentrated Hydrochloric Acid (36%)
-
Deionized Water
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl this compound-4-carboxylate (1.0 eq).
-
Add a 30-fold molar excess of 36% hydrochloric acid.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for a minimum of 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
Adjust the pH of the solution to be acidic using additional hydrochloric acid if necessary, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product, this compound-4-carboxylic acid, under vacuum.
A reported synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid indicates a yield of 68% and a melting point of 187 °C (460 K) with decomposition[1].
Step 2: Decarboxylation of this compound-4-carboxylic acid
This procedure describes the thermal decarboxylation of the intermediate carboxylic acid to yield the final product, this compound.
Materials:
-
This compound-4-carboxylic acid
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Round-bottom flask
-
Short path distillation head or air condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sand bath or heating block
-
Apparatus for fractional distillation under reduced pressure (optional, for purification)
Procedure:
-
Place this compound-4-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable high-boiling point solvent to create a slurry.
-
Fit the flask with a short path distillation head or an air condenser to allow for the escape of carbon dioxide.
-
Heat the mixture in a sand bath or heating block to a temperature between 200-250 °C. The exact temperature will depend on the chosen solvent and should be sufficient to induce decarboxylation.
-
Maintain the temperature and stirring, monitoring the evolution of CO₂ gas. The reaction is complete when gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography. The final product is reported to be a light yellow oily substance[2].
A similar synthesis reported a yield of 94% for the final product[2].
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical synthesis pathway from the starting material to the final product.
Caption: Experimental workflow for the two-step synthesis.
Concluding Remarks
This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding ethyl ester. The presented protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory settings. The provided quantitative data, while noting the absence of specific characterization for the final product, offers valuable benchmarks for the synthesis. The visual diagrams of the reaction pathway and experimental workflow serve as clear and concise summaries of the process. This information is intended to facilitate the work of scientists and professionals in the field of drug development and organic synthesis.
References
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1-phenylpyrazole, a key heterocyclic amine used as a building block in the synthesis of a wide range of biologically active compounds. Understanding these properties is critical for its application in medicinal chemistry, agrochemical research, and materials science. This document outlines its key characteristics, provides experimental protocols for their determination, and explores its role in relevant biological pathways.
Core Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in various chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | White to light orange-yellow solid | [1] |
| Melting Point | 51 °C | [1] |
| Boiling Point | 123-130 °C at 0.2 Torr | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| logP (predicted) | 1.14 | [2] |
| pKa (predicted) | 3.17 ± 0.10 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for drug discovery and development. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid initial determination.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides a rough melting range.
-
For a more accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute, starting from a temperature approximately 10 °C below the previously observed melting point.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample as the melting point.
Determination of Solubility
Solubility is a critical parameter for drug delivery and formulation. The following protocol describes a general method for determining the solubility of this compound in various solvents.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol) to generate a calibration curve.
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, chloroform) in a vial.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC and determine the concentration of this compound from the calibration curve.
-
Calculate the solubility in the test solvent (e.g., in mg/mL or mol/L).
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. The shake-flask method is the traditional approach.
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
pH meter
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solutions
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Prepare a stock solution of this compound in n-octanol.
-
In a separatory funnel or centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the water or buffer solution. The volume ratio is typically 1:1, but can be adjusted based on the expected logP.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Biological Context and Signaling Pathways
This compound and its derivatives are known to interact with various biological targets, making them valuable scaffolds in drug discovery. One notable area of investigation is their role as enzyme inhibitors.
Inhibition of Nicotinamide N-methyltransferase (NNMT)
Derivatives of this compound, such as 5-amino-1MQ, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT).[3][4] NNMT is an enzyme that plays a role in cellular metabolism and energy homeostasis. Its inhibition can lead to an increase in intracellular NAD+ levels, which in turn can activate sirtuins (e.g., SIRT1), a class of proteins involved in regulating cellular processes like metabolism, DNA repair, and inflammation.[3] This pathway is a target for therapeutic interventions in metabolic diseases and age-related disorders.
Caption: Inhibition of NNMT by a this compound derivative modulates the NAD+ salvage pathway.
Experimental Workflow in Drug Discovery
The synthesis and evaluation of this compound derivatives as potential therapeutic agents follow a structured workflow in drug discovery research. This process typically involves chemical synthesis, purification, characterization, and subsequent biological screening.
Caption: A general experimental workflow for the synthesis and evaluation of this compound derivatives.
This guide provides foundational knowledge on the physicochemical properties of this compound. The presented data and protocols are intended to support researchers in their efforts to design and develop novel molecules with enhanced efficacy and desirable drug-like properties. Further experimental investigation is encouraged to expand upon the predicted values and to explore the full potential of this versatile chemical scaffold.
References
A Technical Guide to 5-Amino-1-Phenylpyrazole Derivatives as Kinase Inhibitors
Introduction
The 5-amino-1-phenylpyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.[1][3][4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][5] Derivatives of the 5-aminopyrazole core have been successfully developed to target a wide range of kinases, including c-Jun N-terminal Kinase (JNK), p38 MAP Kinase, Fibroblast Growth Factor Receptors (FGFRs), and Bruton's Tyrosine Kinase (BTK), demonstrating the scaffold's versatility and therapeutic potential.[5]
This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Synthesis of this compound Derivatives
The synthesis of the 5-aminopyrazole core is well-established, with the most common methods involving the cyclocondensation of a hydrazine derivative with a compound containing a 1,3-dielectrophilic system.
Common Synthetic Routes:
-
Reaction with β-Ketonitriles: The most prevalent method involves the reaction of substituted phenylhydrazines with various β-ketonitriles. This reaction is a direct and efficient way to construct the substituted 5-aminopyrazole ring system.[6]
-
Reaction with Malononitrile Derivatives: Alkylidenemalononitriles and other malononitrile derivatives serve as effective precursors, reacting with hydrazines to yield 5-amino-4-cyanopyrazoles.[6][7]
-
Multicomponent Reactions: One-pot, three-component reactions combining a benzaldehyde, malononitrile, and a phenylhydrazine in the presence of a suitable catalyst offer an efficient and eco-friendly route to highly substituted this compound derivatives.[7]
-
From Hydrazonoyl Halides: Substituted 5-aminopyrazoles can also be synthesized by treating active methylene compounds like malononitrile or ethyl cyanoacetate with hydrazonoyl halides in the presence of a base.[6]
The general workflow for the most common synthesis is depicted below.
Mechanism of Action: Kinase Inhibition
Derivatives of this compound predominantly function as ATP-competitive inhibitors .[4] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.[3][8]
The binding is typically characterized by:
-
Hydrogen Bonding: The pyrazole core, particularly the amino group, often forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine base of ATP.[8]
-
Hydrophobic Interactions: The N1-phenyl ring and other substituents on the scaffold occupy hydrophobic pockets within the active site. The specific nature of these substituents is a key determinant of both potency and selectivity.[8][9]
The planar nature of the pyrazole and the N-linked phenyl ring system allows for effective occupation of the typically smaller active site of kinases like JNK3 compared to the larger active site of p38, which can be exploited to achieve selectivity.[10]
Structure-Activity Relationships (SAR)
The potency and selectivity of this compound inhibitors are highly dependent on the nature and position of substituents around the core scaffold.
-
N1-Phenyl Group: Substituents on this ring are critical for occupying hydrophobic pockets and can significantly influence selectivity. For example, in the development of JNK3 inhibitors, modifications to this ring were crucial for achieving selectivity over the closely related p38 kinase.[9]
-
C5-Amino Group: This group is often a key hydrogen bond donor to the kinase hinge region. Acylation or substitution of this amine with groups that can occupy additional pockets can enhance potency. A urea linkage at this position has been used to connect to other aryl rings, maintaining a planar arrangement that is favorable for binding.[9]
-
C4 Position: Substitution at C4, often with carboxamide or cyano groups, provides another vector for modification to improve properties like solubility, cell permeability, and potency.[11][12]
-
C3 Position: Modifications at the C3 position can also be used to tune the inhibitor's properties and target specific interactions within the ATP-binding site.
Quantitative Data: Inhibitory Activity
The inhibitory activities of various this compound derivatives against different kinases are summarized below.
Table 1: Inhibitory Activity against JNK and p38 Kinases [9]
| Compound | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| SR-3576 | 7 | >20,000 | >2800 |
| SR-3451 | 10 | 1,100 | 110 |
| SR-3737 | 12 | 3 | 0.25 |
| SR-4186 | 100 | >20,000 | >200 |
| *Note: SR-3737 and SR-4186 are indazole-based but were part of the comparative study that led to the aminopyrazole series. |
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs) [12]
| Compound | Target | IC50 (nM) |
| 10h | FGFR1 | 46 |
| 10h | FGFR2 | 41 |
| 10h | FGFR3 | 99 |
| 10h | FGFR2 V564F Mutant | 62 |
Table 3: Inhibitory Activity against Other Cancer-Related Kinases [1]
| Compound | Target Kinase | IC50 (nM) | Target Cancer Cell Line | Antiproliferative IC50 (µM) |
| 2 | Akt1 | 1.3 | HCT116 (Colon) | 0.95 |
| 8 | Aurora A | 35 | HCT116 (Colon) | 0.34 |
| 8 | Aurora B | 75 | SW620 (Colon) | 0.35 |
| 25 | CDK1 | 1520 | HepG2 (Liver) | 0.028 |
Experimental Protocols
General Protocol for Synthesis of this compound-4-carbonitrile
This protocol is a generalized procedure based on the common cyclocondensation method.[7]
-
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted phenylhydrazine (1.0 mmol)
-
Solvent (e.g., Ethanol/Water mixture)
-
Catalyst (e.g., DABCO, as described in some green chemistry approaches) (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), substituted phenylhydrazine (1.0 mmol), and the catalyst in the chosen solvent system.
-
Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required time (e.g., 15-30 minutes).[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.
-
The crude product can be purified further by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound-4-carbonitrile derivative.
-
Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol for In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an inhibitor using an ADP-Glo™ Kinase Assay or a similar luminescence-based system that quantifies kinase activity by measuring ADP production.[13]
-
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP (at or near the Km value for the kinase)
-
Test inhibitor (e.g., this compound derivative) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
-
-
Procedure Workflow:
Conclusion
The this compound scaffold is a remarkably versatile and effective core for the design of potent and selective kinase inhibitors. Through systematic modifications guided by structure-activity relationship studies and structure-based design, this class of compounds has yielded inhibitors for a multitude of clinically relevant kinases. The straightforward synthesis and the potential for fine-tuning pharmacological profiles ensure that this compound derivatives will continue to be a significant area of focus for researchers and drug development professionals in the ongoing quest for novel targeted therapies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to the Biological and Medicinal Properties of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse array of biologically active compounds. Its inherent structural features, including multiple points for substitution and the presence of hydrogen bond donors and acceptors, allow for the fine-tuning of physicochemical properties and target-specific interactions. This technical guide provides an in-depth overview of the significant biological and medicinal properties of 5-aminopyrazole derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial activities. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to support further research and drug development efforts in this promising area.
Biological and Medicinal Properties
5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. Their versatility stems from the ability to readily modify the pyrazole core and the 5-amino group, leading to compounds with tailored biological profiles.
Anticancer Activity
A significant area of investigation for 5-aminopyrazole derivatives is in oncology. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.
Kinase Inhibition
One of the most prominent roles of 5-aminopyrazoles is as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases. Specific kinases targeted by 5-aminopyrazole derivatives include:
-
p38 Mitogen-Activated Protein Kinase (MAPK): These kinases are involved in cellular responses to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory disorders and certain cancers.
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies.
-
Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle, and their inhibition is a well-established anticancer strategy. Notably, 5-aminopyrazole-based compounds have been developed as potent CDK9 inhibitors.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 5-Aminopyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of representative 5-aminopyrazole derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |
| Aryl azo imidazo[1,2-b]pyrazole 26a | 6.1 ± 0.4 | - | - | - | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26b | 8.0 ± 0.5 | - | - | - | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26c | 7.4 ± 0.3 | - | - | - | [1] |
| Compound 1 | 22.4 | 0.34 | - | - | [2] |
| Compound 2 | - | 0.34 | - | - | [2] |
| Pyrazoline 5 | - | - | - | - | [3] |
| 3,5-diaminopyrazole-1-carboxamide XIII | 7.97 | 9.54 | - | 6.57 | [4] |
Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives (IC50 values in nM)
| Compound/Derivative | p38α MAPK | BTK | CDK1 | CDK9 | Reference |
| Imidazo[1,2-b]pyrazol-3-one 19 | - | - | - | - | [1] |
| Imidazo[1,2-b]pyrazol-3-one 20 | - | - | - | - | [1] |
| Compound 24 | - | - | 2380 | - | [5] |
| Compound 25 | - | - | 1520 | - | [5] |
| 3,5-diaminopyrazole-1-carboxamide XIII | - | - | - | 160 | [4] |
Table 3: Antimicrobial Activity of 5-Aminopyrazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | M. tuberculosis | Reference |
| Imidazo[1,2-b]pyrazole 22 | - | 0.03 | 0.49 | - | [1] |
| Imidazo[1,2-b]pyrazole 23 | - | - | 0.98 | - | [1] |
| Compound 3c | 32-64 | - | - | Moderate Activity | [6] |
| Compound 4b | 32-64 | - | - | - | [6] |
| Compound 4a | - | - | - | Moderate Activity (MDR) | [6] |
| Schiff base 6b | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |
| Schiff base 7b | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |
| Schiff base 7c | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |
| Schiff base 8a | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |
| Schiff base 8d | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |
| Schiff base 9b | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |
| Indazole 2 | - | - | - | - | [8] |
| Indazole 3 | - | - | - | - | [8] |
| Indazole 5 | 64-128 | - | - | - | [8] |
| Pyrazoline 9 | 4 | - | - | - | [8] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 5-aminopyrazole derivatives.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole test compounds in complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of the 5-aminopyrazole test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound with the DPPH solution. A typical ratio is 1:1 (v/v). Include a blank containing the solvent and DPPH.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Kinase Inhibition Assay (General Protocol)
Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Protocol:
-
Reagents: Recombinant active kinase, specific substrate (peptide or protein), ATP, kinase assay buffer, and the 5-aminopyrazole test compound.
-
Reaction Setup: In a suitable microplate (e.g., 384-well), add the kinase, substrate, and varying concentrations of the test compound diluted in kinase assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods can be used:
-
Radiometric Assay: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence/FRET-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.
-
ELISA: Uses a specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by 5-aminopyrazole derivatives and a typical experimental workflow.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Key components of the BTK signaling pathway.
CDK9-Mediated Transcriptional Regulation
Caption: Role of CDK9 in overcoming transcriptional pausing.
Experimental Workflow for In Vitro Anticancer Drug Screening
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Versatility of the 5-Aminopyrazole Scaffold: A Technical Guide for Pharmaceutical and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in both the pharmaceutical and agrochemical industries. Its inherent structural features, including multiple sites for substitution and the ability to engage in a variety of chemical reactions, make it a versatile building block for the synthesis of diverse and biologically active molecules.[1][2][3] This technical guide provides an in-depth overview of the synthesis, applications, and biological activities of 5-aminopyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Pharmaceutical Applications: A Scaffold for Diverse Therapeutic Agents
5-Aminopyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as valuable leads in drug discovery.[1][4] Their ability to serve as precursors for fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, further expands their chemical space and therapeutic potential.[5][6]
Anticancer Activity
A significant area of research has focused on the development of 5-aminopyrazole-based anticancer agents. These compounds have been shown to inhibit various kinases and other cellular targets involved in cancer progression.
Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives (IC50 values)
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidinyl amide | Various cancer cell lines | Varies | [6] |
| 5-Aminopyrazole-4-carboxamide-based BKI | Cryptosporidium parvum | Varies | [7] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HePG2 | 6.57 | [8] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 | 9.54 | [8] |
| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 | 7.97 | [8] |
| Pyrazole derivative 5b | Various tumor cells | Varies | [9] |
| Imidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | MSSA and MRSA | 3.12 - 4.61 (µg/mL) | [10] |
Anti-inflammatory and Kinase Inhibitory Activity
5-Aminopyrazole derivatives have been investigated as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in inflammatory diseases and cancer.[2][11]
Table 2: Anti-inflammatory and Kinase Inhibitory Activity of Selected 5-Aminopyrazole Derivatives
| Compound/Derivative | Target | IC50/EC50 | Reference |
| N-pyrazole, N'-aryl ureas | p38 MAP kinase | Varies | |
| 5-amino-pyrazole scaffold (2j) | p38α MAP kinase | Potent inhibition | [11] |
| 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles | FGFR1 over FGFR4 | >80-fold selectivity | [2] |
| Aminopyrazole based FGFR inhibitors | Wild-type and mutant FGFR | Excellent activity | [12] |
Signaling Pathways Targeted by 5-Aminopyrazole Derivatives
p38 MAP Kinase Signaling Pathway:
Certain 5-aminopyrazole derivatives function as allosteric inhibitors of p38 MAP kinase, a key regulator of proinflammatory cytokine production.[13] They bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical reactivity. This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing derivatives of this important heterocyclic system. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows are presented to facilitate the practical application of these methods in a laboratory setting.
Introduction to the 5-Amino-1H-pyrazole-4-carbonitrile Scaffold
5-Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of applications, including as anti-inflammatory agents, kinase inhibitors, and agrochemicals. The presence of multiple reactive sites—the amino group, the nitrile function, and the pyrazole ring nitrogens—makes them valuable intermediates for the synthesis of more complex fused heterocyclic systems. This guide focuses on the construction of the core 5-amino-1H-pyrazole-4-carbonitrile moiety, a common precursor to a multitude of functionalized molecules.
General Synthetic Strategies
The most prevalent and efficient methods for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophilic component possessing two nitrile groups or a nitrile and a leaving group. Variations in starting materials, catalysts, and reaction conditions have been explored to optimize yields, reduce reaction times, and promote greener chemical processes.
Methodology 1: Michael Addition-Cyclization of Aryl Hydrazines and (Ethoxymethylene)malononitrile
A straightforward and highly regioselective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.
Experimental Protocol
To a solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere and with magnetic stirring, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The resulting mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]
Quantitative Data
| Entry | Aryl Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Ethanol | 4 | 85 | [1] |
| 2 | 4-Fluorophenylhydrazine | Ethanol | 4 | 88 | [1] |
| 3 | 2,4-Difluorophenylhydrazine | Ethanol | 4 | 90 | [1] |
| 4 | Perfluorophenylhydrazine | Ethanol | 4 | 75 | [1] |
| 5 | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Ethanol | 4 | 82 | [1] |
Reaction Workflow
Caption: Workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Methodology 2: Three-Component Reaction using a Heterogeneous Catalyst
A green and efficient approach for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine in the presence of a recyclable catalyst. This methodology avoids the pre-synthesis of intermediates and often proceeds under milder conditions.
Experimental Protocol
A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of Fe3O4@SiO2@Tannic acid (0.1 g) is stirred at room temperature for the specified time.[2][3] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the catalyst is magnetically separated, and the product is isolated by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Entry | Aldehyde Derivative | Hydrazine Derivative | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 20 | 95 | [2][3] |
| 2 | 5-((2-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 25 | 92 | [2][3] |
| 3 | 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 20 | 94 | [2][3] |
| 4 | 5-((4-bromophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 25 | 93 | [2][3] |
| 5 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | p-Tolylhydrazine | Fe3O4@SiO2@Tannic acid | 20 | 96 | [2][3] |
Proposed Reaction Mechanism
The reaction is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine to the resulting arylidene malononitrile intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 5-aminopyrazole product.
Caption: Proposed mechanism for the three-component synthesis.
Methodology 3: Synthesis from N-Tosylhydrazones
A more recent development involves the synthesis of 5-amino-1H-pyrazole-4-carbonitriles from N-tosylhydrazones and malononitrile. This method offers a palladium-free route to these valuable intermediates.
Experimental Protocol
A mixture of N-tosylhydrazone (0.2 mmol) and malononitrile (0.3 mmol) in a suitable solvent such as HFIP (0.1 mL) is stirred under basic conditions. The reaction progress is monitored, and upon completion, the product is isolated and purified. This method has been successfully applied in the total synthesis of the drug Ibrutinib.[4]
Quantitative Data
| Entry | N-Tosylhydrazone Derivative | Solvent | Base | Time (h) | Yield (%) | Reference |
| 1 | 4-Phenoxybenzaldehyde N-tosylhydrazone | HFIP | - | 24 | 76 | [4] |
| 2 | Benzaldehyde N-tosylhydrazone | HFIP | - | 24 | 85 | [4] |
| 3 | 4-Methoxybenzaldehyde N-tosylhydrazone | HFIP | - | 24 | 82 | [4] |
| 4 | 4-Chlorobenzaldehyde N-tosylhydrazone | HFIP | - | 24 | 78 | [4] |
Synthetic Application Workflow
Caption: Application in the synthesis of a key intermediate for Ibrutinib.
Conclusion
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives can be achieved through several efficient and robust methodologies. The choice of a specific synthetic route will depend on the desired substitution pattern, availability of starting materials, and the scale of the reaction. The classic Michael addition-cyclization offers high yields and regioselectivity for N-aryl derivatives. Modern three-component reactions, often employing recyclable catalysts, provide a greener and more atom-economical alternative. Furthermore, novel methods utilizing N-tosylhydrazones are expanding the scope of accessible derivatives and have proven valuable in the synthesis of complex pharmaceutical agents. This guide provides the foundational knowledge and practical details for researchers to successfully synthesize and explore the potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
5-Aminopyrazole Derivatives: A Versatile Scaffold for the Synthesis of Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of bioactive compounds. Its unique chemical properties, including the presence of multiple nucleophilic sites, allow for the construction of diverse heterocyclic systems with significant therapeutic potential. This technical guide provides a comprehensive overview of the utility of 5-aminopyrazole derivatives in drug discovery, detailing their synthesis, biological activities, and the signaling pathways they modulate.
Introduction to 5-Aminopyrazole Derivatives
5-Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an amino group at the C5 position. This arrangement of atoms confers a unique reactivity, making them ideal precursors for the synthesis of fused heterocyclic systems such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[1][2] These fused systems are often isosteres of endogenous purines, allowing them to interact with a variety of biological targets.
The biological activities of compounds derived from 5-aminopyrazoles are broad and include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The adaptability of the 5-aminopyrazole core allows for fine-tuning of steric and electronic properties through substitution, enabling the optimization of potency and selectivity for specific biological targets.
Synthesis of Bioactive Compounds from 5-Aminopyrazole Derivatives
The general strategy for the synthesis of bioactive compounds from 5-aminopyrazoles involves the condensation of the 5-aminopyrazole core with a suitable biselectrophilic reagent. The exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring act as nucleophiles, attacking the electrophilic centers of the reagent to form a new fused ring system.
A common and versatile reaction is the synthesis of pyrazolo[1,5-a]pyrimidines through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[6][7] This reaction can be catalyzed by either acid or base and often proceeds with high regioselectivity.
Figure 1: General experimental workflow for the synthesis and evaluation of bioactive compounds from 5-aminopyrazole derivatives.
Quantitative Data on Bioactive Derivatives
The following tables summarize the biological activities of various compounds derived from 5-aminopyrazole precursors.
Anticancer Activity
Many 5-aminopyrazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. The data is often presented as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Target/Cell Line | IC50 | Reference |
| Pyrazolo[1,5-a]pyrimidines | |||
| Compound 10h | FGFR1 | 46 nM | [8] |
| FGFR2 | 41 nM | [8] | |
| FGFR3 | 99 nM | [8] | |
| FGFR2 V564F | 62 nM | [8] | |
| NCI-H520 (Lung Cancer) | 19 nM | [8] | |
| SNU-16 (Gastric Cancer) | 59 nM | [8] | |
| KATO III (Gastric Cancer) | 73 nM | [8] | |
| 3,5-diaminopyrazole-1-carboxamide XIII | HePG2 (Liver Cancer) | 6.57 µM | [9] |
| HCT-116 (Colon Cancer) | 9.54 µM | [9] | |
| MCF-7 (Breast Cancer) | 7.97 µM | [9] | |
| CDK-9 | 0.16 µM | [9] | |
| 5-Aminopyrazole Derivative 7j | MCF-7 (Breast Cancer) | 16.36 µg/ml | [10] |
Antimicrobial Activity
5-Aminopyrazole derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- |[11] | | Imidazo[1,2-b]pyrazole 22 | Escherichia coli | 0.03 |[11] | | | Pseudomonas aeruginosa | 0.49 |[11] | | Imidazo[1,2-b]pyrazole 23 | Bacillus subtilis | 0.03 |[11] | | | Pseudomonas aeruginosa | 0.98 |[11] | | Pyrazolo[5,1-c][1][4][12]triazine 92a | Staphylococcus aureus | Moderate Activity |[11] | | | Pseudomonas aeruginosa | Moderate Activity |[11] | | | Klebsiella pneumoniae | Moderate Activity |[11] | | 5-Pyrazolyl-urea 3c | Multidrug-resistant Staphylococcus | 32-64 |[13] | | 5-Pyrazolyl-urea 4b | Multidrug-resistant Staphylococcus | 32-64 |[13] | | 5-Pyrazolyl-urea 3c | Mycobacterium tuberculosis | Moderate Activity |[13] | | 5-Pyrazolyl-urea 4a | Mycobacterium tuberculosis | Moderate Activity |[13] |
Signaling Pathways Modulated by 5-Aminopyrazole Derivatives
The therapeutic effects of 5-aminopyrazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines.[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain 5-aminopyrazole derivatives have been developed as potent inhibitors of p38α MAPK.[14]
Figure 2: The p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant activation of this pathway is a known driver of various cancers. Covalent inhibitors based on the 5-aminopyrazole scaffold have been designed to target both wild-type and mutant forms of FGFRs.[8]
Figure 3: The FGFR signaling pathway, a target for 5-aminopyrazole-based inhibitors.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12][15] 5-Aminopyrazole derivatives have been developed as inhibitors of various CDKs, thereby halting uncontrolled cell proliferation.
Figure 4: The CDK signaling pathway and its inhibition by 5-aminopyrazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5-aminopyrazole derivatives.
General Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol describes a three-component, one-pot synthesis of a 5-aminopyrazole derivative.[16]
Materials:
-
Phenyl hydrazine
-
Benzaldehyde derivative
-
Malononitrile
-
LDH@PTRMS@DCMBA@CuI catalyst
-
Ethanol
-
Water
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a test tube, add phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a 1:1 mixture of water and ethanol (1 mL total) to the test tube.
-
Stir the reaction mixture at 55 °C using a magnetic stirrer.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 n-hexane:ethyl acetate.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Isolate the product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent if necessary.
Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[17]
Step 1: Synthesis of β-enaminones
-
In a microwave reactor vial, combine the appropriate methyl ketone (1.0 mmol) and an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Irradiate the mixture in the microwave at 160 °C for 15 minutes.
-
After cooling, remove the excess DMF-DMA under reduced pressure to yield the crude β-enaminone.
Step 2: Cyclocondensation
-
In a suitable reaction vessel, dissolve the crude β-enaminone (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid.
-
Reflux the mixture for the time required to complete the reaction (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization.
MTT Assay for Anticancer Activity
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
5-aminopyrazole derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 5-aminopyrazole derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
5-Aminopyrazole derivatives represent a highly valuable and versatile class of compounds in the field of drug discovery. Their synthetic accessibility and the wide range of biological activities exhibited by their derivatives make them an attractive starting point for the development of novel therapeutics. The ability to systematically modify the 5-aminopyrazole scaffold allows for the optimization of pharmacological properties, leading to the identification of potent and selective agents against various diseases, particularly cancer and infectious diseases. Further exploration of this privileged scaffold is likely to yield new and improved drug candidates in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 16. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
A Technical Guide to the Chemical Properties and Structure of 5-Amino-1-Phenylpyrazole for Drug Discovery and Development
Abstract: 5-Amino-1-phenylpyrazole is a key heterocyclic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry. Its unique structure, characterized by a phenyl group at the N1 position and a reactive amino group at C5, makes it a versatile building block for the synthesis of a wide range of bioactive molecules and fused heterocyclic systems. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthetic routes, and reactivity. Furthermore, it explores its critical role in drug development as a scaffold for potent enzyme inhibitors, with a focus on its application in targeting key signaling pathways such as the p38α MAP kinase and Fibroblast Growth Factor Receptor (FGFR) pathways, which are implicated in inflammatory diseases and oncology.
Core Structure and Chemical Identity
This compound is an aromatic heterocyclic amine. The core structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position and an amino group at the C5 position. This arrangement of functional groups provides multiple sites for chemical modification, making it a valuable precursor in synthetic chemistry.
| Identifier | Value |
| IUPAC Name | 1-Phenyl-1H-pyrazol-5-amine[1][2] |
| CAS Number | 826-85-7[1][3][4][5] |
| Molecular Formula | C₉H₉N₃[1] |
| Molecular Weight | 159.19 g/mol |
| InChI | InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2[2] |
| InChIKey | ZVNYYNAAEVZNDW-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC=N2)N[6] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound and its common derivatives are crucial for their application in synthesis and drug design. The following table summarizes key quantitative data.
| Property | This compound | 5-Amino-3-methyl-1-phenylpyrazole |
| CAS Number | 826-85-7[1][3][4][5] | 1131-18-6[7][8][9] |
| Molecular Formula | C₉H₉N₃[1] | C₁₀H₁₁N₃[7][8][10][11] |
| Molecular Weight | 159.19 g/mol | 173.22 g/mol [11] |
| Appearance | - | Off-white to light brown powder[11] |
| Melting Point | 51°C[3] | 114-117 °C[8][9] |
| Boiling Point | 123-130 °C (at 0.2 Torr)[3] | - |
| Solubility | Slightly soluble in Chloroform and Methanol[3] | - |
Synthesis and Reactivity
The synthesis of 5-aminopyrazoles is well-established, with common routes involving the cyclization of hydrazines with β-functionalized nitriles.[12]
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazol-5-amine (F1) This protocol is adapted from a procedure for the synthesis of the target compound from an ethoxy-substituted precursor.[13]
-
Reaction Setup: Dissolve 5-Amino-4-ethoxy-1-phenylpyrazole (1 equivalent) in 36% hydrochloric acid solution (30 equivalents).
-
Reflux: Stir the reaction mixture under reflux conditions overnight. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly pour the cooled mixture into ice water and adjust the pH to basic using an ammonia solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[13]
Protocol 2: General Method for Multi-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives This one-pot method is a modern, efficient approach to synthesizing highly substituted aminopyrazoles.[14][15]
-
Reaction Mixture: In a suitable reaction vessel, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[14][15]
-
Solvent and Conditions: Add H₂O/EtOH (1:1, 1 mL) as the solvent and stir the mixture at 55 °C.[14]
-
Monitoring: Track the progress of the reaction using TLC (n-hexane/ethyl acetate, 1:1).
-
Isolation: Upon completion, cool the mixture to room temperature. Add hot ethanol or chloroform to dissolve the product and separate the catalyst via centrifugation.
-
Purification: Evaporate the solvent from the supernatant and recrystallize the solid residue from ethanol to yield the pure product.[14]
Synthetic and Reactivity Workflows
The 5-aminopyrazole scaffold is a versatile building block, primarily due to the presence of multiple nucleophilic sites (N1-H, C5-NH₂, and C4-H), which allows for diverse derivatization.[16]
The reactivity of the core scaffold allows for the synthesis of various fused heterocyclic systems with significant biological activities.
Applications in Drug Development and Signaling Pathways
The 5-aminopyrazole scaffold is instrumental in the design of targeted therapies due to its ability to form key interactions within the active sites of enzymes, particularly kinases.
Inhibition of p38α MAP Kinase
The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[17][18] This enzyme is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNFα).[19] Inhibitors based on this scaffold have shown excellent cellular potency and in vivo efficacy in preclinical models of inflammation.[17]
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) family is a known driver in various cancers.[20] A significant challenge in FGFR inhibitor therapy is the emergence of drug resistance, often through "gatekeeper" mutations in the kinase domain. Derivatives of 5-aminopyrazole have been designed as covalent inhibitors that can potently target both wild-type and gatekeeper mutant forms of FGFRs.[21][22][23] These compounds form an irreversible bond with a cysteine residue in the P-loop of the kinase, providing sustained inhibition.[23]
Other Applications
This compound also serves as a reagent for synthesizing derivatives that act as inhibitors for other important enzyme families, such as the cytochrome P450 2C subfamily (CYP2C).[13] The pyrazole scaffold is known to interact with the heme iron of P450 enzymes, and modifications on this core can modulate the selectivity and potency of inhibition.[24]
Conclusion
This compound is a foundational scaffold in medicinal chemistry and drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its structural features are well-suited for targeting the active sites of critical enzymes. Its demonstrated success in developing potent inhibitors for pathways involved in inflammation and cancer underscores its continued importance for researchers, scientists, and drug development professionals seeking to create novel and effective therapeutics.
References
- 1. Pyrazole, 5-amino-1-phenyl- | SIELC Technologies [sielc.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 826-85-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. CAS RN 826-85-7 | Fisher Scientific [fishersci.com]
- 6. PubChemLite - 1-phenyl-1h-pyrazol-5-amine (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 7. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6 [sigmaaldrich.com]
- 10. A15754.06 [thermofisher.com]
- 11. chemimpex.com [chemimpex.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. This compound | 826-85-7 [chemicalbook.com]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 19. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 20. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Prominence of Pyrazole Derivatives in Oncology: A Technical Guide to their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold in the design of next-generation cancer therapeutics. This technical guide delves into the core aspects of pyrazole derivatives' anticancer potential, offering a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[1][2][3] This has resulted in the development of a multitude of pyrazole-containing compounds with potent and selective anticancer activities.[4][5] Many of these derivatives have demonstrated the ability to modulate key signaling pathways implicated in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis.[2][3][6]
Mechanisms of Action: Targeting the Pillars of Cancer Proliferation
The anticancer activity of pyrazole derivatives is multifaceted, with various compounds exerting their effects through distinct molecular mechanisms. A significant body of research has focused on their ability to act as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[7][8][9]
Kinase Inhibition: A Primary Anticancer Strategy
Protein kinases represent a major class of targets for pyrazole-based drug discovery.[7][8] The pyrazole scaffold has proven to be a "privileged structure" in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[7]
Key kinases targeted by pyrazole derivatives include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy to simultaneously curb tumor growth and angiogenesis. Several novel fused pyrazole derivatives have been synthesized and identified as potent dual inhibitors of these receptor tyrosine kinases.[10]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis.[2][11]
-
Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis. Overexpression of Aurora kinases is linked to tumorigenesis, and pyrazole-based inhibitors like Barasertib (AZD1152) have shown high selectivity for Aurora B kinase.[9]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyrazole derivatives have been explored as BTK inhibitors.[2]
The following diagram illustrates the general mechanism of pyrazole derivatives as ATP-competitive kinase inhibitors.
Caption: Pyrazole derivatives often act as competitive inhibitors at the ATP-binding site of kinases.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, pyrazole derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle through various mechanisms.[2][12] Studies have shown that certain pyrazole compounds can:
-
Modulate Apoptotic Proteins: Upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[2]
-
Activate Caspases: Trigger the activation of caspase cascades, which are central executioners of apoptosis.[11]
-
Induce Cell Cycle Arrest: Cause cell cycle arrest at different phases, most commonly at the G2/M phase, preventing cancer cells from completing mitosis.[12][13]
The signaling pathway below depicts a simplified model of apoptosis induction by pyrazole derivatives.
Caption: Pyrazole derivatives can induce apoptosis by modulating Bcl-2 family proteins.
Disruption of Microtubule Dynamics
The cytoskeleton, particularly microtubules, is a well-established target for anticancer drugs. Some pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.[12][14] This mechanism is similar to that of classic chemotherapy agents like taxanes and vinca alkaloids.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of pyrazole derivatives is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of selected pyrazole derivatives against various human cancer cell lines, as reported in the literature.
Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Chalcone (111c) | MCF-7 (Breast) | Not specified, but highest inhibition | [14] |
| Pyrazole Chalcone (111c) | HeLa (Cervical) | Not specified, but highest inhibition | [14] |
| 4-chlorobenzyl substituted pyrazole | HeLa (Cervical) | 4.94 | [14] |
| Pyrazole derivative with 4-bromophenyl group | A549 (Lung) | 8.0 | [15] |
| Pyrazole derivative with 4-bromophenyl group | HeLa (Cervical) | 9.8 | [15] |
| Pyrazole derivative with 4-bromophenyl group | MCF-7 (Breast) | 5.8 | [15] |
| Compound 37 (Isolongifolanone derivative) | MCF-7 (Breast) | 5.21 | [2][5] |
| Compound 27 (Pyrazolone-pyrazole derivative) | MCF-7 (Breast) | 16.50 | [2] |
| Compound 48 (Pyrazolo[4,3-f]quinoline derivative) | HCT116 (Colon) | 1.7 | [2] |
| Compound 48 (Pyrazolo[4,3-f]quinoline derivative) | HeLa (Cervical) | 3.6 | [2] |
| Compound 25 (Pyrazole benzothiazole hybrid) | HT29 (Colon) | 3.17 - 6.77 | [5] |
| Compound 25 (Pyrazole benzothiazole hybrid) | PC3 (Prostate) | 3.17 - 6.77 | [5] |
| Compound 25 (Pyrazole benzothiazole hybrid) | A549 (Lung) | 3.17 - 6.77 | [5] |
| Compound 25 (Pyrazole benzothiazole hybrid) | U87MG (Glioblastoma) | 3.17 - 6.77 | [5] |
| Compound 35 | HepG2 (Liver) | 3.53 | [5] |
| Compound 35 | MCF-7 (Breast) | 6.71 | [5] |
| Compound 35 | HeLa (Cervical) | 5.16 | [5] |
| Compounds 53 and 54 (selanyl-1H-pyrazole derivatives) | HepG2 (Liver) | 15.98 and 13.85 | [5] |
| Fused Pyrazole Derivative 4 | HEPG2 (Liver) | 0.31 | [10] |
| Fused Pyrazole Derivative 11 | HEPG2 (Liver) | 0.63 | [10] |
| Fused Pyrazole Derivative 12 | HEPG2 (Liver) | 0.71 | [10] |
| Diphenyl pyrazole–chalcone (6b) | HNO-97 (Head and Neck) | 10.5 | [16] |
| Diphenyl pyrazole–chalcone (6d) | HNO-97 (Head and Neck) | 10 | [16][17] |
| Pyrazole-thiazol-4-one hybrid (9g) | T-47D (Breast) | 3.14 - 4.92 (range for 9a-p) | [18] |
| Pyrazole-thiazol-4-one hybrid (9k) | MDA-MB-231 (Breast) | 0.62 - 58.01 (range for 9a-p) | [18] |
| Pyrazole–indole hybrid (7a) | HepG2 (Liver) | 6.1 | [11] |
| Pyrazole–indole hybrid (7b) | HepG2 (Liver) | 7.9 | [11] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile (13) | IGROVI (Ovarian) | 0.04 | [19] |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon) | 3.12 | [20] |
| Ferrocene-pyrazole hybrid (47c) | HL60 (Leukemia) | 6.81 | [20] |
| Pyrazolo[1,5-a]pyrimidine (34d) | HeLa (Cervical) | 10.41 | [20] |
| Pyrazolo[1,5-a]pyrimidine (34d) | DU-145 (Prostate) | 10.77 | [20] |
| Pyrano[2,3-c]pyrazole (50h) | 786-0 (Renal) | 9.9 µg/mL | [20] |
| Pyrano[2,3-c]pyrazole (50h) | MCF-7 (Breast) | 31.87 µg/mL | [20] |
| Pyrazole hydrazide derivative (33) | B16-F10 (Melanoma) | 0.49 | [21] |
| Pyrazole hydrazide derivative (33) | MCF-7 (Breast) | 0.57 | [21] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | [22] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 27 | VEGFR-2 | 828.23 | [2] |
| Fused Pyrazole Derivative 3 | EGFR | 60 | [10] |
| Fused Pyrazole Derivative 9 | VEGFR-2 | 220 | [10] |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | [9] |
| Compound 2 | Akt1 | 1.3 | [9] |
| Barasertib (AZD1152) | Aurora B | Not specified, but highly selective | [9] |
| Compound 6 | Aurora A | 160 | [9] |
| Pyrazole-thiazol-4-one hybrid (9g) | EGFR | 267 | [18] |
| Pyrazole-thiazol-4-one hybrid (9k) | EGFR | 395 | [18] |
| Compound 49 | EGFR | 260 | [21] |
| Compound 49 | HER-2 | 200 | [21] |
Experimental Protocols: Methodologies for Evaluation
The assessment of the anticancer potential of pyrazole derivatives involves a series of in vitro and in vivo experiments. Below are generalized methodologies for key assays commonly cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazole derivative (and a vehicle control, typically DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.
The following workflow diagram illustrates the key steps of the MTT assay.
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds.
Kinase Inhibition Assay
Enzymatic assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.
General Protocol:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: The pyrazole derivative is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set period at a specific temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate and to assess the effect of a compound on protein expression levels.
General Protocol:
-
Cell Lysis: Cells treated with the pyrazole derivative are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion and Future Directions
Pyrazole derivatives represent a highly promising and versatile class of compounds in the field of anticancer drug discovery.[1][4] Their ability to target a wide range of key oncogenic pathways, coupled with their synthetic tractability, makes them an attractive scaffold for the development of novel therapeutics.[2][3] The extensive research into their structure-activity relationships continues to guide the design of more potent and selective agents.[1][18] Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel pyrazole-based hybrids, and advancing the most promising candidates into clinical trials.[4][23] The continued exploration of this chemical space holds significant promise for the future of cancer treatment.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. srrjournals.com [srrjournals.com]
- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 21. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfaphenazole Derivatives Using 5-Amino-1-Phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of sulfaphenazole and its derivatives, utilizing 5-amino-1-phenylpyrazole as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous compounds and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Sulfaphenazole is a sulfonamide antibacterial agent that has gained significant attention as a potent and selective inhibitor of the human cytochrome P450 enzyme, CYP2C9.[1][2][3] This characteristic makes it a valuable tool in drug metabolism studies and a critical compound for understanding drug-drug interactions.[1] The synthesis of sulfaphenazole derivatives is a key area of research for developing more selective or potent CYP450 inhibitors, as well as for exploring other potential therapeutic applications.[4] The core structure of these derivatives is typically formed by the reaction of an appropriately substituted sulfonyl chloride with an aminopyrazole. This document focuses on the synthesis of N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide derivatives, a class of compounds to which sulfaphenazole belongs.
General Synthetic Approach
The synthesis of sulfaphenazole derivatives from this compound generally involves the sulfonylation of the amino group on the pyrazole ring with a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
A general reaction scheme is presented below:
Scheme 1: General Synthesis of Sulfaphenazole Derivatives
Caption: General reaction for the synthesis of sulfaphenazole derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfaphenazole derivatives.
Protocol 1: Synthesis of N-(1-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
This protocol is adapted from a general method for the N-sulfonylation of aminopyrazoles.
Materials:
-
This compound
-
4-Methylbenzenesulfonyl chloride (tosyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(1-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Derivatives
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Appropriately substituted benzenesulfonyl chloride
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired benzenesulfonyl chloride (1.1 mmol), and ethanol (5 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined for each specific derivative.
-
After cooling, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of sulfaphenazole derivatives.
| Derivative | R Group on Sulfonyl Chloride | Method | Reaction Time | Yield (%) | Melting Point (°C) | References |
| 1 | 4-Methyl | Conventional | 6 h | Not specified | Not specified | [5] |
| 2 | H | Microwave | 10 min | >85 (expected) | Not specified | [6] |
Visualization of the Mechanism of Action
Sulfaphenazole and its derivatives are known to be potent inhibitors of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism.[1][3]
Caption: Inhibition of CYP2C9 by a sulfaphenazole derivative.
Experimental Workflow
The general workflow for the synthesis and purification of sulfaphenazole derivatives is depicted below.
Caption: Experimental workflow for sulfaphenazole derivative synthesis.
Conclusion
The protocols and information provided in these application notes offer a detailed guide for the synthesis of sulfaphenazole derivatives using this compound. By following these methodologies, researchers can effectively synthesize and purify these compounds for further investigation into their biological activities and potential therapeutic applications. The use of microwave-assisted synthesis presents a modern, efficient alternative to conventional heating methods.
References
- 1. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Application of 5-Aminopyrazoles in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design and development of novel anticancer agents. Its inherent drug-like properties and versatile synthetic accessibility have led to the discovery of numerous potent and selective inhibitors of various protein kinases implicated in cancer progression. This document provides detailed application notes on the utility of 5-aminopyrazole derivatives as anticancer agents, summarizes key quantitative data, and offers comprehensive protocols for their experimental evaluation.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
5-Aminopyrazole derivatives predominantly exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and metastasis. Key kinase targets include p38 Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. In many cancers, this pathway is aberrantly activated, promoting cell survival and drug resistance. 5-Aminopyrazole-based inhibitors can block the p38 MAPK pathway, leading to the induction of apoptosis and cell cycle arrest.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. 5-Aminopyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK5, thereby inducing cell cycle arrest, primarily at the G1/S or G2/M phase.[1][2]
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various hematological cancers.[3] Pirtobrutinib, a 5-aminopyrazole-based non-covalent BTK inhibitor, has been approved for the treatment of mantle cell lymphoma, highlighting the clinical significance of this target.[4]
Data Presentation: Anticancer Activity of 5-Aminopyrazole Derivatives
The following tables summarize the in vitro anticancer activity of representative 5-aminopyrazole derivatives against various cancer cell lines and their inhibitory activity against specific kinases.
Table 1: In Vitro Cytotoxicity of 5-Aminopyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BC-7 | HeLa (Cervical) | 65.58 ± 8.40 | [5] |
| Compound 1g | SK-BR3 (Breast) | 14.4 ± 0.3 | [6] |
| Compound 21 | MCF7 (Breast) | 0.15 | [7] |
| MIAPaCa (Pancreatic) | 0.34 | [7] | |
| HeLa (Cervical) | 0.73 | [7] | |
| Compound 22 | MiaPaCa2 (Pancreatic) | 0.247 | [7] |
| AsPC1 (Pancreatic) | 0.315 | [7] | |
| BxPC3 (Pancreatic) | 0.924 | [7] | |
| Compound 25 | HepG2 (Liver) | 0.028 | [7] |
| HCT116 (Colon) | 0.035 | [7] | |
| Compound 7f | A549 (Lung) | 0.90 ± 0.09 | [8] |
| KB (Epidermoid) | 1.99 ± 0.22 | [8] |
Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Barasertib (AZD1152) | Aurora B | 0.37 | [7] |
| Compound 24 | CDK1 | 2380 | [7] |
| Compound 25 | CDK1 | 1520 | [7] |
| cis-N-acetyl | CDK5/p25 | 9 | [8] |
| Pirtobrutinib | BTK | Clinically Approved | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of 5-aminopyrazole derivatives.
Experimental Workflow for Anticancer Drug Screening
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of 5-aminopyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
5-aminopyrazole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of 5-aminopyrazole derivatives against a specific protein kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at Km concentration for the kinase)
-
Kinase reaction buffer
-
5-aminopyrazole compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 5-aminopyrazole inhibitor in the appropriate buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of 5-aminopyrazole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
6-well plates
-
5-aminopyrazole compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-aminopyrazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection and quantification of apoptosis induced by 5-aminopyrazole derivatives.
Materials:
-
Cancer cells
-
6-well plates
-
5-aminopyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the 5-aminopyrazole compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
5-Aminopyrazole derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to potently and selectively inhibit key protein kinases involved in cancer progression provides a strong rationale for their continued investigation. The data and protocols presented in this document offer a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the evaluation and advancement of new 5-aminopyrazole-based therapeutics.
References
- 1. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: One-Pot, Three-Component Synthesis of Pyrazole-4-Carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of N-heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyrazole-4-carbonitrile scaffold, in particular, is a key building block for various pharmaceutically active molecules.[3] Traditional multi-step syntheses for these compounds can be time-consuming and inefficient. The one-pot, three-component reaction (3CR) has emerged as a powerful and eco-friendly strategy, offering high yields, operational simplicity, and reduced reaction times.[3][4][5]
This application note details a robust and versatile one-pot protocol for the synthesis of 5-amino-1-aryl-3-aryl-1H-pyrazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and a hydrazine derivative.
General Reaction Scheme
The synthesis proceeds via a tandem reaction involving three components: an aromatic aldehyde (1), malononitrile (2), and a hydrazine derivative (3), typically phenylhydrazine, to yield the desired pyrazole-4-carbonitrile product (4). Various catalysts can be employed to facilitate the reaction, often under mild or solvent-free conditions.[4][6]
Chemical Equation: Ar-CHO + CH₂(CN)₂ + Ph-NHNH₂ → 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile + 2H₂O
Experimental Data: Reaction Conditions and Yields
The following table summarizes the results of the three-component synthesis of various pyrazole-4-carbonitrile derivatives under different catalytic conditions, demonstrating the versatility of the method.
| Entry | Aldehyde (Ar-CHO) | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | NaCl | Water | Room Temp. | 45 min | 94 | [3] |
| 2 | 4-Chlorobenzaldehyde | NaCl | Water | Room Temp. | 35 min | 96 | [3] |
| 3 | 4-Methoxybenzaldehyde | NaCl | Water | Room Temp. | 50 min | 92 | [3] |
| 4 | 4-Nitrobenzaldehyde | NaCl | Water | Room Temp. | 30 min | 98 | [3] |
| 5 | Benzaldehyde | SPVA | Solvent-free | Room Temp. | 10 min | 89 | [5][6] |
| 6 | 4-Chlorobenzaldehyde | SPVA | Solvent-free | Room Temp. | 12 min | 94 | [6] |
| 7 | 4-Methylbenzaldehyde | SPVA* | Solvent-free | Room Temp. | 15 min | 91 | [6] |
| 8 | 4-Chlorobenzaldehyde | Fe₃O₄@SiO₂@Tannic acid | None (mechanochemical) | 80 | 10 min | 96 | |
| 9 | 2-Hydroxybenzaldehyde | Fe₃O₄@SiO₂@Tannic acid | None (mechanochemical) | 80 | 15 min | 94 | [7] |
| 10 | 4-Chlorobenzaldehyde | CuO/ZrO₂ | Ethanol | Reflux | 2.5 h | 94 | [8] |
*SPVA: Solid-phase vinyl alcohol
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (Table Entry 2).
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Phenylhydrazine (1 mmol, 108.1 mg)
-
Sodium Chloride (NaCl) (10 mol%, 5.8 mg)
-
Water (5 mL)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Initial Mixture: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in water (5 mL).[3]
-
Catalyst Addition: Add NaCl (10 mol%) to the mixture.
-
Knoevenagel Condensation: Stir the suspension vigorously at room temperature. The progress of the initial Knoevenagel condensation can be monitored by TLC. A solid precipitate of the intermediate product may form within 10-15 minutes.[9]
-
Hydrazine Addition: To this reaction mass, add phenylhydrazine (1 mmol) dropwise.[3][9]
-
Cyclization Reaction: Continue stirring the reaction mixture at room temperature for the specified time (approximately 35 minutes). Monitor the reaction completion using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).
-
Work-up and Isolation: Upon completion, the solid product that has precipitated is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then purify it by recrystallization from hot ethanol to obtain the final 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a pure solid.[3]
Visualized Workflow and Mechanism
Experimental Workflow
The diagram below illustrates the general laboratory workflow for the one-pot synthesis.
Caption: A flowchart of the one-pot, three-component synthesis.
Plausible Reaction Mechanism
The reaction is believed to proceed through a four-step sequence: (A) an initial base-catalyzed Knoevenagel condensation, (B) a subsequent Michael addition of phenylhydrazine, followed by (C) intramolecular cyclization and (D) tautomerization/aromatization to yield the stable pyrazole ring.
Caption: A logical diagram of the proposed reaction mechanism.
The one-pot, three-component synthesis is a highly efficient, atom-economical, and environmentally friendly method for producing a diverse range of pyrazole-4-carbonitrile derivatives.[3] The operational simplicity, mild reaction conditions, and high yields make this protocol particularly attractive for applications in medicinal chemistry and for the generation of compound libraries for drug discovery programs.[10] The use of inexpensive and non-toxic catalysts like NaCl further enhances its "green" credentials.[3]
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for the Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives Using Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives utilizing innovative, environmentally friendly catalysts. The following sections detail the experimental procedures, present quantitative data for catalyst performance, and illustrate the general reaction pathway and experimental workflow.
Introduction
5-amino-1H-pyrazole-4-carbonitrile derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. They serve as crucial building blocks for synthesizing a variety of biologically active molecules with potential therapeutic applications.[1][2] Traditional synthesis methods often involve hazardous solvents and harsh reaction conditions. Recent advancements have focused on the development of green and sustainable synthetic routes employing novel, recyclable catalysts that offer high yields, short reaction times, and operational simplicity.[1][3] This document outlines protocols using two such catalytic systems: a copper-based layered double hydroxide (LDH) catalyst and a magnetic iron oxide nanoparticle-based catalyst.
Featured Novel Catalysts
This report focuses on two exemplary novel catalysts that have demonstrated high efficiency and selectivity in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives:
-
LDH@PTRMS@DCMBA@CuI: A nano-copper catalyst immobilized on a modified layered double hydroxide. This catalyst promotes the reaction in an eco-friendly H₂O/EtOH solvent system.[4][5]
-
Tannic Acid-Functionalized Silica-Coated Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂@Tannic acid): A magnetically separable catalyst that enables environmentally friendly mechanochemical synthesis.[6][7]
These catalysts are particularly advantageous due to their reusability, stability, and ability to facilitate the reaction under mild conditions.[4][8]
Experimental Protocols
General Three-Component Reaction
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.[2][4]
Caption: Generalized one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
Protocol 1: Synthesis using LDH@PTRMS@DCMBA@CuI Catalyst
This protocol is adapted from a method utilizing a novel copper-based layered double hydroxide catalyst.[4]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst.
-
Add a mixture of H₂O/EtOH as the solvent.
-
Stir the reaction mixture at 55 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through filtration and purified by recrystallization from ethanol.[9]
-
The catalyst can be recovered, washed, dried, and reused for subsequent reactions.
Caption: Experimental workflow for synthesis using the LDH-based catalyst.
Protocol 2: Mechanochemical Synthesis using Fe₃O₄@SiO₂@Tannic acid Catalyst
This protocol describes a solvent-free, mechanochemical approach using a magnetic nanocatalyst.[6][7]
Materials:
-
Azo-linked aldehyde or other substituted aldehyde (1 mmol)
-
Malononitrile (1 mmol, ~0.065 g)
-
Phenylhydrazine or p-tolylhydrazine (1 mmol)
-
Fe₃O₄@SiO₂@Tannic acid catalyst (~0.1 g)
Procedure:
-
Place the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst in a mortar.[6][7]
-
Grind the mixture at room temperature using a pestle.
-
Monitor the reaction progress with TLC.
-
After the reaction is complete, add ethanol to the mixture.
-
Separate the magnetic catalyst using an external magnet.
-
Isolate the product by filtering the solution and evaporating the solvent. The crude product can be recrystallized.
-
The recovered catalyst can be washed, dried, and reused.[6][7]
Quantitative Data Presentation
The performance of these novel catalysts is summarized in the tables below, showcasing their efficiency across various substrates.
Table 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives using LDH@PTRMS@DCMBA@CuI[4]
| Entry | Aldehyde Substituent | Time (min) | Yield (%) |
| 1 | H | 15 | 93 |
| 2 | 4-CH₃ | 18 | 90 |
| 3 | 4-OCH₃ | 20 | 89 |
| 4 | 4-Cl | 15 | 92 |
| 5 | 4-NO₂ | 25 | 85 |
| 6 | 2-Cl | 22 | 88 |
| 7 | 2-NO₂ | 27 | 86 |
Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), catalyst, H₂O/EtOH, 55 °C.[4]
Table 2: Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles using Fe₃O₄@SiO₂@Tannic acid[6][7]
| Entry | Aldehyde | Hydrazine | Time (min) | Yield (%) |
| 1 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | 10 | 98 |
| 2 | 5-((2-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | 12 | 96 |
| 3 | 2-hydroxy-5-(p-tolyldiazenyl)benzaldehyde | Phenylhydrazine | 15 | 95 |
| 4 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | p-tolylhydrazine | 12 | 97 |
| 5 | 2-hydroxy-5-(p-tolyldiazenyl)benzaldehyde | p-tolylhydrazine | 18 | 94 |
Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), hydrazine (1 mmol), catalyst (0.1 g), solvent-free, room temperature.[6][7]
Catalyst Reusability
A key advantage of these novel catalysts is their potential for recovery and reuse without a significant loss of activity.
-
The Fe₃O₄@SiO₂@Tannic acid catalyst was successfully recovered using a magnet and reused for six consecutive cycles with almost consistent activity.[6][7]
-
The LDH@PTRMS@DCMBA@CuI catalyst demonstrated good reusability for at least four cycles without a significant decrease in its catalytic performance.[4]
Conclusion
The use of novel catalysts such as copper-based LDHs and functionalized magnetic nanoparticles provides efficient, environmentally friendly, and high-yield pathways for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. These methods offer significant advantages over traditional synthetic routes, including mild reaction conditions, simple work-up procedures, and catalyst recyclability, making them highly attractive for applications in pharmaceutical and materials science research.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of pyrazolo[3,4-d]pyrimidines, a critical scaffold in medicinal chemistry, from 5-aminopyrazole precursors. The protocols detailed below are based on established and recently developed methods in the scientific literature, offering a range of strategies to access this privileged heterocyclic system. Pyrazolo[3,4-d]pyrimidines are of significant interest due to their structural similarity to purines, which allows them to interact with a variety of biological targets.[1][2][3][4] This has led to their investigation as potent inhibitors of kinases, such as cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR-2), making them promising candidates for anticancer therapies.[5][6][7]
I. Synthetic Strategies Overview
The synthesis of the pyrazolo[3,4-d]pyrimidine core from 5-aminopyrazole derivatives can be broadly categorized into several effective methods. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions (e.g., conventional heating, microwave irradiation).
Key Synthetic Approaches:
-
One-Flask/One-Pot Syntheses: These methods are highly efficient as they involve multiple reaction steps in a single reaction vessel, minimizing the need for purification of intermediates. This approach is advantageous for its green chemistry profile and high atom economy.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones through multicomponent reactions.[9][10]
-
Cyclocondensation Reactions: This is a classical and widely used approach where 5-aminopyrazoles are reacted with various one-carbon or three-carbon synthons to construct the pyrimidine ring.[11]
-
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, offering a rapid and efficient route to diverse pyrazolo[3,4-d]pyrimidine libraries.[12][13][14]
Below is a logical workflow for selecting a synthetic strategy.
Caption: Synthetic Strategy Selection Workflow.
II. Quantitative Data Summary
The following tables summarize quantitative data for different synthetic methods to provide a basis for comparison.
Table 1: One-Flask Synthesis of 1,3-Disubstituted Pyrazolo[3,4-d]pyrimidines [8]
| Entry | 5-Aminopyrazole Derivative | Amide | Reagent | Conditions | Time (h) | Yield (%) |
| 1 | 5-Amino-1,3-diphenylpyrazole | DMF | PBr₃, HMDS | 70-80 °C | 3-5 | 91 |
| 2 | 5-Amino-1-phenyl-3-methylpyrazole | DMF | PBr₃, HMDS | 70-80 °C | 3-5 | 85 |
| 3 | 5-Amino-1-phenyl-3-(p-tolyl)pyrazole | DMF | PBr₃, HMDS | 70-80 °C | 3-5 | 91 |
| 4 | 5-Amino-1-phenyl-3-(p-chlorophenyl)pyrazole | DMF | PBr₃, HMDS | 70-80 °C | 3-5 | 88 |
DMF: N,N-Dimethylformamide; HMDS: Hexamethyldisilazane
Table 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones [9][10]
| Entry | 5-Aminopyrazole-4-carboxylate | Amine | C1 Source | Conditions | Time (min) | Yield (%) |
| 1 | Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | Trimethyl orthoformate | 160 °C, MW | 55 | 85 |
| 2 | Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Aniline | Trimethyl orthoformate | 160 °C, MW | 55 | 75 |
| 3 | Methyl 5-amino-3-((4-fluorophenyl)amino)-1H-pyrazole-4-carboxylate | Benzylamine | Trimethyl orthoformate | 160 °C, MW | 55 | 82 |
| 4 | Methyl 5-amino-3-((4-chlorophenyl)amino)-1H-pyrazole-4-carboxylate | 4-Methoxybenzylamine | Trimethyl orthoformate | 160 °C, MW | 55 | 78 |
MW: Microwave irradiation
Table 3: Classical Cyclocondensation of 5-Aminopyrazole-4-carbonitrile [15][16]
| Entry | 5-Aminopyrazole Derivative | C1 Source | Conditions | Time (h) | Yield (%) |
| 1 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux | 7 | 83 |
| 2 | 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile | Formamide | 190 °C | 8 | Not specified |
| 3 | 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Urea | Fusion, 180-190 °C | 0.5 | 70 |
| 4 | 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Thiourea | Fusion, 180-190 °C | 0.5 | 65 |
III. Experimental Protocols
Protocol 1: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine[8][17]
This protocol describes a one-flask synthesis involving a Vilsmeier amidination and subsequent intermolecular heterocyclization.
Materials:
-
5-Amino-1,3-diphenylpyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus tribromide (PBr₃)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvents
Procedure:
-
To a solution of 5-amino-1,3-diphenylpyrazole (1.0 mmol) in anhydrous DMF (5 mL), add PBr₃ (3.0 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at 60 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and add HMDS (3.0 mmol).
-
Heat the reaction mixture to reflux at 70-80 °C for 3-5 hours.
-
After completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: One-Flask Synthesis Workflow.
Protocol 2: Microwave-Assisted Three-Component Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[9][10]
This protocol outlines a rapid, microwave-assisted synthesis.
Materials:
-
Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate
-
Benzylamine
-
Trimethyl orthoformate
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1.0 mmol), benzylamine (1.2 mmol), and trimethyl orthoformate (2.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 55 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether, filter the resulting solid, and wash with diethyl ether to obtain the pure product.
Caption: Microwave-Assisted Synthesis Workflow.
IV. Biological Significance and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various protein kinases involved in cell proliferation and angiogenesis, key processes in cancer development.[2][4] For instance, certain derivatives have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle, and VEGFR-2, a crucial receptor in angiogenesis.[5][7] The general mechanism involves the pyrazolo[3,4-d]pyrimidine scaffold acting as an ATP-competitive inhibitor at the kinase active site.
Below is a simplified representation of the signaling pathway inhibition.
Caption: Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines.
This document provides a foundational guide for the synthesis and application of pyrazolo[3,4-d]pyrimidines. Researchers are encouraged to consult the cited literature for more detailed information and a broader scope of these versatile synthetic methodologies.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action [iris.unife.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
- 15. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Fipronil and Its Derivatives in Pest Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipronil, a broad-spectrum insecticide belonging to the phenylpyrazole chemical family, has been a cornerstone of pest management since its introduction.[1] Its unique mode of action, targeting the central nervous system of insects, has made it effective against a wide range of agricultural, veterinary, and public health pests.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data on fipronil and its derivatives for use in research and development settings.
Fipronil's primary mechanism of action involves the disruption of the insect central nervous system by blocking γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride (GluCl) channels.[4][5][6] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[7][8] Fipronil exhibits a higher affinity for insect GABA receptors than for mammalian receptors, which contributes to its selective toxicity.[3]
Data Presentation
Quantitative Toxicity Data
The following tables summarize the acute toxicity of fipronil and its major metabolites/derivatives to various target pests and non-target organisms. This data is crucial for assessing efficacy and potential environmental impact.
Table 1: Acute Toxicity of Fipronil and its Derivatives to Target Pests
| Compound | Pest Species | Exposure Route | Toxicity Value | Reference |
| Fipronil | Musca domestica (Housefly) | Topical | LD50: 0.004 µ g/bee | [9] |
| Fipronil | Blattella germanica (German Cockroach) | Topical | LD50: 0.036 µg/g | [10] |
| Fipronil | Ctenocephalides felis (Cat Flea) | Topical | LD50: 0.11-0.40 ng/flea | [9] |
| Fipronil | Lipaphis erysimi (Mustard Aphid) | - | LC50: 83.6% mortality at 1.0 ml/l | [11] |
| Fipronil | Haemaphysalis bispinosa | Adult Immersion | LC50: 0.53 ppm | [12] |
| Fipronil-desulfinyl | Musca domestica (Housefly) | Topical | LD50: Similar to Fipronil | [13] |
Table 2: Acute Toxicity of Fipronil to Non-Target Organisms
| Organism | Species | Exposure Route | Toxicity Value | Reference |
| Honeybee | Apis mellifera | Contact | LD50: 0.004 µ g/bee | [9] |
| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | - | LC50: 246 µg/L | [2] |
| Freshwater Invertebrate | Daphnia magna | - | LC50: 0.19 mg/L | [2] |
| Bird | Colinus virginianus (Bobwhite Quail) | Oral | LD50: 11.3 mg/kg | [2] |
| Mammal | Rat | Oral | LD50: 97 mg/kg | [12] |
| Mammal | Mouse | Oral | LD50: 95 mg/kg | [12] |
| Marine Invertebrate | Palaemonetes pugio (Grass Shrimp) | - | LC50: 0.32 µg/L | [14] |
Experimental Protocols
Insecticide Bioassay: Adult Vial Test for Contact Toxicity
This protocol is adapted from established methods for determining the contact toxicity of insecticides to adult insects.[1][15]
Objective: To determine the lethal concentration (LC50) of fipronil or its derivatives for a target insect species.
Materials:
-
Technical grade fipronil or derivative
-
Acetone (analytical grade)
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vial roller or rotator
-
Target insects (e.g., houseflies, cockroaches)
-
Holding cages with food and water
-
Fume hood
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Perform serial dilutions of the stock solution to create a range of at least five concentrations.
-
Include an acetone-only control.
-
-
Vial Coating:
-
Pipette 0.5 ml of each concentration (and the control) into separate, labeled glass vials.
-
Roll the vials on a vial roller at a slow speed until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. This should be done in a fume hood.
-
-
Insect Exposure:
-
Introduce a known number of adult insects (e.g., 10-20) into each vial.
-
Secure the cap (ensure adequate ventilation, e.g., with a mesh screen).
-
-
Observation and Data Collection:
-
Hold the vials at a constant temperature and humidity.
-
Record mortality at predetermined time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.
-
Residue Analysis in Soil and Water using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[8][16][17][18]
Objective: To quantify the concentration of fipronil and its metabolites in soil and water samples.
Materials:
-
Soil/water samples
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 ml)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Extraction:
-
Soil: Weigh 10 g of homogenized soil into a 50 ml centrifuge tube. Add 10 ml of acetonitrile.
-
Water: Place 10 ml of the water sample into a 50 ml centrifuge tube. Add 10 ml of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 ml aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 ml microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Quantify the analytes using a matrix-matched calibration curve.
-
GABA Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to assess the interaction of fipronil derivatives with the GABA receptor.[5][6][7]
Objective: To determine the binding affinity (e.g., IC50) of test compounds to the insect GABA receptor.
Materials:
-
Insect neural membrane preparation (source of GABA receptors)
-
Radiolabeled ligand (e.g., [³H]EBOB)
-
Test compounds (fipronil derivatives)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filter manifold
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine the insect neural membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include a control with no test compound (total binding) and a control with a high concentration of a known GABA receptor blocker (e.g., unlabeled fipronil) to determine non-specific binding.
-
-
Incubation:
-
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filter manifold. This separates the bound from the free radioligand.
-
Wash the filters quickly with ice-cold incubation buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Visualizations
Signaling Pathway of Fipronil Action
References
- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 3. Fipronil Technical Fact Sheet [npic.orst.edu]
- 4. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 7. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. Mechanisms underlying fipronil resistance in a multiresistant field strain of the German cockroach (Blattodea: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. npic.orst.edu [npic.orst.edu]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. Toxicity of fipronil and its enantiomers to marine and freshwater non-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. epubs.icar.org.in [epubs.icar.org.in]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2] Accurate and reliable analytical methods are crucial for the quantification and purity assessment of these compounds during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pyrazole derivatives.[3][4] This document provides detailed application notes and protocols for the analysis of various pyrazole derivatives using HPLC, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.
The most common approach for analyzing pyrazole derivatives is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[5] The retention and separation are primarily driven by the hydrophobic interactions between the analytes and the stationary phase. Mobile phase composition, typically a mixture of water or an aqueous buffer with an organic modifier like acetonitrile or methanol, is a critical parameter that is optimized to achieve the desired separation.[4][5]
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of pyrazole derivatives using HPLC.
Caption: A generalized workflow for the HPLC analysis of pyrazole derivatives.
Application Notes and Method Development Considerations
Successful HPLC analysis of pyrazole derivatives relies on the careful selection and optimization of several key parameters:
-
Column Selection: A reversed-phase C18 column is the most common choice for separating pyrazole derivatives.[4][5] The specific brand and model can influence selectivity, so screening different C18 columns may be beneficial for challenging separations.
-
Mobile Phase: A mixture of acetonitrile or methanol with water is typically used.[4][5] The organic modifier content is adjusted to control the retention time of the analytes. Using a buffer (e.g., phosphate, acetate) can help to control the pH of the mobile phase and improve peak shape, especially for ionizable pyrazole derivatives. Additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape and for mass spectrometry compatibility.[4]
-
Detection Wavelength: The choice of detection wavelength is critical for achieving good sensitivity. A UV-Vis or photodiode array (PDA) detector is commonly used. The optimal wavelength is typically determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance.
-
Sample Preparation: The sample preparation method should ensure that the analyte is completely dissolved and free of particulate matter. Common solvents for dissolving pyrazole derivatives include methanol, acetonitrile, or a mixture of the mobile phase.[4] For complex matrices, such as biological fluids or pharmaceutical formulations, a sample extraction step (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary to remove interfering substances.[6]
Experimental Protocols
Below are detailed protocols for the HPLC analysis of specific pyrazole derivatives, which can be adapted for other similar compounds.
Protocol 1: Analysis of Celecoxib in Pharmaceutical Formulations
This protocol is adapted from validated methods for the quality control of Celecoxib in capsule formulations.[4][5]
1. Materials and Reagents
-
Celecoxib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 220 nm[4] |
| Column Temperature | Ambient |
3. Preparation of Solutions
-
Mobile Phase: Mix the components in the specified ratio, filter through a 0.45 µm membrane filter, and degas.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Celecoxib working standard and transfer to a 50 mL volumetric flask. Add 10 mL of acetonitrile, sonicate to dissolve, and then dilute to volume with the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 14-26 µg/mL).[4]
-
Sample Preparation (Capsules): Weigh the contents of not fewer than 20 capsules and calculate the average weight. Accurately weigh a quantity of the powder equivalent to a certain amount of Celecoxib and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase to achieve a final concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Celecoxib in the sample solution from the calibration curve.
Protocol 2: Analysis of Sildenafil Citrate in Pharmaceutical Dosage Forms
This protocol is based on the USP monograph for Sildenafil Citrate.[7]
1. Materials and Reagents
-
Sildenafil Citrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Buffer:Methanol:Acetonitrile (58:25:17 v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | 290 nm[7] |
| Column Temperature | 30 °C[7] |
3. Preparation of Solutions
-
Buffer: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.[7]
-
Mobile Phase: Mix the buffer, methanol, and acetonitrile in the specified ratio.[7]
-
Standard Solution (e.g., 0.7 mg/mL): Prepare a solution of Sildenafil Citrate in the mobile phase.[7]
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of sildenafil citrate and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution multiple times to check for system suitability (e.g., reproducibility of retention time and peak area).
-
Inject the sample solution.
-
Calculate the amount of sildenafil citrate in the sample by comparing the peak area with that of the standard solution.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the HPLC analysis of various pyrazole derivatives.
Table 1: HPLC Method Parameters for Pyrazole Derivatives
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Celecoxib | C18 | Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1) | 1.0 | 220 | [4] |
| Celecoxib | C18 | Methanol:Water (85:15) | - | 251 | [5][8] |
| Sildenafil Citrate | C18 (150x4.6 mm, 5 µm) | Buffer (pH 3.0):Methanol:Acetonitrile (58:25:17) | 1.0 | 290 | [7] |
| Sildenafil Citrate | C18 | Acetonitrile:Phosphate Buffer (70:30, pH 7.0) | 0.8 | - | [9] |
| 3-Methylpyrazole | C18 (150 mm x 4.6 mm, 5 µm) | Gradient: A: 0.1% Phosphoric acid in Water, B: Acetonitrile | 1.0 | 220 | [10] |
| Pyrazoline Derivative | Eclipse XDB C18 (150mm X 4.6mm X 5µm) | 0.1% TFA in water:Methanol (20:80) | 1.0 | 206 |
Table 2: Method Validation Data for HPLC Analysis of Pyrazole Derivatives
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Celecoxib | 14 - 26 | - | - | - | [4] |
| Sildenafil Citrate | 0.1 - 30 | 0.999 | 0.0017 | 0.0054 | [9] |
| Pyrazoline Derivative | 50 - 150 | 0.9995 | 4 | 15 | |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | 2.5 - 50 | > 0.999 | 2.43 | 7.38 |
Signaling Pathways and Logical Relationships
While HPLC analysis itself does not directly elucidate signaling pathways, it is a critical tool in drug discovery and development where pyrazole derivatives often act as inhibitors of specific enzymes or modulators of signaling pathways. For instance, Celecoxib is a selective COX-2 inhibitor, and its quantification by HPLC is essential in pharmacokinetic and pharmacodynamic studies that investigate its effects on downstream signaling.
The logical relationship in the context of HPLC method development follows a systematic approach as depicted in the workflow diagram. The process begins with understanding the physicochemical properties of the pyrazole derivative, leading to the selection of an appropriate column and mobile phase. Method optimization then involves adjusting parameters to achieve the desired separation, followed by validation to ensure the method is accurate, precise, and reliable for its intended purpose.
Conclusion
HPLC is an indispensable analytical technique for the analysis of pyrazole derivatives. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists. By understanding the principles of HPLC and following a systematic approach to method development and validation, robust and reliable analytical methods can be established for the accurate quantification and purity assessment of this important class of compounds. The provided protocols for well-known pyrazole derivatives like Celecoxib and Sildenafil can serve as a starting point for developing methods for new and diverse pyrazole-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Analytical Method Validation of Pyrazole Compounds using UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and reliable quantification of these compounds is crucial for quality control, stability testing, and formulation development. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid analytical technique for the quantitative analysis of pyrazole-based active pharmaceutical ingredients (APIs) and formulations.
This document provides a comprehensive guide to the validation of a UV-Vis spectrophotometric method for the determination of pyrazole compounds, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The protocols and data presented herein are intended to serve as a practical resource for researchers and scientists involved in the development and validation of analytical methods for pyrazole-containing molecules.
Principle of the Method
The quantitative analysis of pyrazole compounds by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. Pyrazole compounds possess chromophoric groups within their structure, which absorb UV radiation at specific wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound under specific solvent conditions and is the most sensitive wavelength for quantitative measurements. For many pyrazole derivatives, the λmax is typically observed in the 200-400 nm range.[3][4][5]
Materials and Methods
Instrumentation
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes was used for all absorbance measurements.
Reagents and Standards
-
Analyte: A well-characterized reference standard of the pyrazole compound of interest (e.g., Celecoxib, or a representative pyrazole derivative).
-
Solvent/Diluent: Methanol (HPLC grade) was used as the solvent for preparing all solutions. The choice of solvent should be based on the solubility of the pyrazole compound and should not interfere with its absorbance at the analytical wavelength. Other potential solvents include ethanol or 0.1N HCl.
-
Placebo Mixture: A blend of common pharmaceutical excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) in proportions relevant to the formulation being tested.
Experimental Protocols
Determination of Wavelength of Maximum Absorbance (λmax)
-
Preparation of Standard Solution: Accurately weigh 10 mg of the pyrazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solution: From the stock solution, prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with methanol.
-
Spectral Scan: Scan the working standard solution from 400 nm to 200 nm against a methanol blank.
-
λmax Determination: The wavelength at which the maximum absorbance is observed is the λmax. For many pyrazole derivatives like Celecoxib, the λmax is typically found around 253-255 nm.[6][7]
Preparation of Calibration Curve (Linearity)
-
Standard Stock Solution: Prepare a 100 µg/mL standard stock solution of the pyrazole compound in methanol as described in section 4.1.1.
-
Calibration Standards: From the stock solution, prepare a series of at least five concentrations ranging from 2 µg/mL to 20 µg/mL by appropriate dilution with methanol.
-
Absorbance Measurement: Measure the absorbance of each calibration standard at the determined λmax using methanol as a blank.
-
Calibration Plot: Plot a graph of absorbance versus concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.
Method Validation Protocols
The developed analytical method must be validated as per ICH guidelines to ensure it is suitable for its intended purpose.[1][2]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Prepare the following solutions:
-
Blank solution (methanol).
-
Placebo solution (prepared by dissolving the placebo mixture in methanol at a concentration comparable to that in the sample solution).
-
Standard solution of the pyrazole compound (e.g., 10 µg/mL).
-
-
Scan all three solutions from 400 nm to 200 nm.
-
Acceptance Criteria: The placebo and blank solutions should show no significant interference (absorbance < 2% of the standard solution) at the λmax of the pyrazole compound.
Linearity and Range
Linearity demonstrates the proportional relationship between absorbance and concentration over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.
Protocol:
-
Follow the procedure for the preparation of the calibration curve as described in section 4.2.
-
Perform a linear regression analysis of the absorbance versus concentration data.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
A random distribution of residuals.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with the pyrazole standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Prepare each level in triplicate.
-
Measure the absorbance of each spiked sample.
-
Calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
5.4.1 Repeatability (Intra-day Precision)
Protocol:
-
Prepare six independent sample solutions of the pyrazole compound at 100% of the test concentration (e.g., 10 µg/mL).
-
Measure the absorbance of each solution.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
5.4.2 Intermediate Precision (Inter-day and Inter-analyst)
Protocol:
-
Repeat the repeatability study on a different day with a different analyst.
-
Calculate the %RSD for the combined data from both days/analysts.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations in the analytical method, such as:
-
Wavelength (± 2 nm).
-
Temperature of the solution (± 5 °C).
-
-
Prepare and analyze triplicate samples under each varied condition.
-
Calculate the %RSD for the results obtained under the varied conditions.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 254 nm |
| Linearity Range | 2 - 20 µg/mL |
| Regression Equation (y = mx + c) | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery Study) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % Mean Recovery |
| 80% | 8.0 | 7.95 | 99.38 | 99.75 |
| 100% | 10.0 | 10.02 | 100.20 | |
| 120% | 12.0 | 11.96 | 99.67 |
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | %RSD |
| Repeatability (Intra-day) | 10 | 0.85 |
| Intermediate Precision (Inter-day) | 10 | 1.12 |
Table 4: LOD, LOQ, and Robustness Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
| Robustness (%RSD for varied conditions) | < 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical method validation process for pyrazole compounds using UV-Vis spectrophotometry.
References
- 1. ijcrt.org [ijcrt.org]
- 2. jppres.com [jppres.com]
- 3. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: 5-Amino-1-Phenylpyrazole as a Potential Inhibitor of Cytochrome P450 2C Subfamily
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2C subfamily (including CYP2C9 and CYP2C19), plays a crucial role in the metabolism of a significant portion of clinically used drugs. Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially causing adverse drug reactions or therapeutic failure. Therefore, early identification of the inhibitory potential of new chemical entities (NCEs) is a critical step in drug discovery and development.
Phenylpyrazole derivatives are a class of compounds with diverse biological activities. This document provides a framework for investigating 5-amino-1-phenylpyrazole as a representative member of this class for its potential to inhibit the human CYP2C subfamily. While direct inhibitory data for this compound on CYP2C enzymes is not extensively available in the public domain, the protocols outlined here provide a robust methodology for determining its inhibitory profile. For context, the structurally related phenylpyrazole insecticide, fipronil, is known to be metabolized by CYP3A4 and to a lesser extent by CYP2C19.[1][2] Fipronil and its metabolite, fipronil sulfone, have also been shown to act as competitive inhibitors of CYP2D6.[3] These findings underscore the importance of characterizing the interactions of novel phenylpyrazole compounds with CYP enzymes.
These application notes will guide researchers through the necessary in vitro assays to determine the inhibitory potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent) of this compound and other novel phenylpyrazole compounds against the major CYP2C isoforms.
Data Presentation: Inhibitory Profile of Phenylpyrazole Compounds (Hypothetical Data)
The following tables are presented as a template for summarizing experimental findings. The data provided are hypothetical and for illustrative purposes only, designed to show how results for this compound and related compounds would be structured for comparative analysis.
Table 1: IC50 Values for Inhibition of Human CYP2C Isoforms by Phenylpyrazole Compounds
| Compound | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) |
| This compound | (Experimental Value) | (Experimental Value) |
| Fipronil (for reference) | > 50 | ~35 |
| Sulfaphenazole (Positive Control) | 0.25 | > 100 |
| Ticlopidine (Positive Control) | > 100 | 1.5 |
Table 2: Kinetic Parameters for Inhibition of CYP2C9 by this compound (Hypothetical)
| Parameter | Value |
| Inhibition type | (e.g., Competitive) |
| K_i_ (µM) | (Experimental Value) |
| k_inact_ (min⁻¹) | (If applicable) |
| K_I_ (µM) | (If applicable) |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP2C Inhibition
This protocol outlines the procedure for determining the concentration of this compound that causes 50% inhibition (IC50) of CYP2C9 and CYP2C19 activity using human liver microsomes.
Materials:
-
This compound (test compound)
-
Human Liver Microsomes (HLM)
-
CYP2C9 Substrate: Diclofenac
-
CYP2C19 Substrate: (S)-Mephenytoin
-
Positive Control Inhibitors: Sulfaphenazole (for CYP2C9), Ticlopidine (for CYP2C19)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound, substrates, and positive controls in potassium phosphate buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (final concentration, e.g., 0.2 mg/mL)
-
Potassium phosphate buffer (to final volume)
-
A range of concentrations of this compound or the positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the CYP2C9 or CYP2C19 substrate to the wells at a concentration close to its K_m_ value.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold stop solution, such as acetonitrile, which may also contain an internal standard for analytical quantification.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite (e.g., 4'-hydroxydiclofenac for CYP2C9, 4'-hydroxy-mephenytoin for CYP2C19) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Mechanism of Inhibition (e.g., K_i_ Determination)
This protocol is designed to elucidate the mechanism of reversible inhibition (e.g., competitive, non-competitive, mixed) and to determine the inhibition constant (K_i_).
Procedure:
-
Experimental Design:
-
A matrix of substrate and inhibitor concentrations is used. Typically, this involves varying the substrate concentration around its K_m_ value in the presence of several fixed concentrations of this compound (including a zero-inhibitor control).
-
-
Incubation and Analysis:
-
The incubation and sample analysis steps are similar to the IC50 determination protocol.
-
-
Data Analysis:
-
The reaction velocities are plotted against the substrate concentrations for each inhibitor concentration.
-
The data are fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten).
-
The mechanism of inhibition is determined by analyzing the changes in K_m_ and V_max_ in the presence of the inhibitor using graphical methods such as Lineweaver-Burk or Dixon plots.
-
The K_i_ value is then calculated from the secondary plots of the slopes or intercepts of the primary plots versus the inhibitor concentration.
-
Visualizations
Caption: Workflow for in vitro CYP2C inhibition assays.
Caption: Inhibition of CYP2C-mediated drug metabolism.
References
- 1. In vitro metabolism of fipronil by human and rat cytochrome P450 and its interactions with testosterone and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro inhibition of human CYP2D6 by the chiral pesticide fipronil and its metabolite fipronil sulfone: Prediction of pesticide-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 5-amino-1-phenylpyrazole-4-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-amino-1-phenylpyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound-4-carbonitrile?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine.[1][2] This reaction is typically carried out in the presence of a catalyst to enhance reaction rates and yields.[1][3][4]
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
Phenylhydrazine: Or its derivatives.
-
An aromatic aldehyde: Benzaldehyde is commonly used for the parent compound.
-
Malononitrile: An active methylene compound.
Q3: Why is a catalyst often required for this reaction?
A3: While the reaction can proceed without a catalyst, using one significantly improves the reaction's efficiency. Catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. A variety of catalysts have been successfully employed, including various nanocomposites and acidic or basic catalysts.[1][2][3][4]
Q4: What solvents are suitable for this synthesis?
A4: A range of solvents can be used, with the choice often impacting the reaction yield. Ethanol, methanol, and water/ethanol mixtures are commonly employed.[3] Green and eco-friendly media, such as water or deep eutectic solvents, are also gaining popularity.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][5] This allows for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have lost its activity. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Incorrect Solvent: The chosen solvent may not be ideal for the specific reactants and catalyst. 4. Degraded Phenylhydrazine: Phenylhydrazine and its derivatives can be sensitive to air and light.[6] 5. Incorrect pH: The reaction can be pH-sensitive. | 1. Catalyst Activation/Replacement: Use a fresh batch of catalyst or consider an alternative catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Temperatures around 55-80°C are often effective.[3][4] 3. Solvent Screening: Experiment with different solvents or solvent mixtures, such as ethanol, methanol, or a water/ethanol mixture.[3] 4. Use Pure Reactants: Ensure the purity of phenylhydrazine and handle it under an inert atmosphere if necessary.[6] 5. Adjust pH: A small amount of a weak acid, like acetic acid, can be beneficial.[6] |
| Formation of Multiple Products (Side Reactions) | 1. Formation of Regioisomers: This can occur if an unsymmetrical 1,3-dicarbonyl compound is used.[6] 2. Side reactions involving reactants: Impurities in starting materials can lead to byproducts. | 1. Purification: Isolate the desired product using column chromatography. 2. Use High-Purity Starting Materials: Ensure the purity of all reactants before starting the reaction. |
| Product is a different color than expected (e.g., yellow or red) | 1. Decomposition of Phenylhydrazine: This can lead to colored impurities.[6] 2. Oxidation of Intermediates: Reaction intermediates may be susceptible to oxidation. | 1. Purify Reactants: Use freshly distilled or purified phenylhydrazine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Purification | 1. Incomplete reaction: The presence of unreacted starting materials can complicate purification. 2. Formation of closely related byproducts: Side products with similar polarity to the desired product can be difficult to separate. | 1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting materials are fully consumed. 2. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent like ethanol can also be effective.[3] |
Experimental Protocols
General Procedure for the Synthesis of this compound-4-carbonitrile
This protocol is a generalized procedure based on commonly cited methods.[3][5]
Materials:
-
Phenylhydrazine (1 mmol)
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[3]
-
Solvent (e.g., Water/Ethanol mixture, 1:1, 1 mL)[3]
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 g).
-
Add the solvent (1 mL of a 1:1 water/ethanol mixture).
-
Stir the mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate, 1:1).[3]
-
Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.
-
Isolate the product. This may involve adding a solvent like hot ethanol or chloroform to dissolve the product and then separating the catalyst by centrifugation or filtration.[3]
-
Evaporate the solvent from the filtrate.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[3]
-
Characterize the purified product using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.[4][5]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Synthesis
The following table summarizes the effect of different catalysts and solvents on the yield of a model reaction between phenylhydrazine, 4-chlorobenzaldehyde, and malononitrile.[3]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | LDH | Water/Ethanol | 55 | 60 | 23 |
| 2 | LDH@PTRMS | Water/Ethanol | 55 | 60 | 30 |
| 3 | LDH@PTRMS@DCMBA@CuI | Water | 55 | 25 | 75 |
| 4 | LDH@PTRMS@DCMBA@CuI | Ethanol | 55 | 20 | 88 |
| 5 | LDH@PTRMS@DCMBA@CuI | Methanol | 55 | 20 | 82 |
| 6 | LDH@PTRMS@DCMBA@CuI | Water/Ethanol | 55 | 15 | 93 |
| 7 | LDH@PTRMS@DCMBA@CuI | No Solvent | 55 | 45 | 60 |
Visualizations
Reaction Pathway
Caption: Proposed reaction mechanism for the synthesis of this compound-4-carbonitrile.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
Relationship between Reaction Parameters and Outcome
Caption: Key reaction parameters influencing the outcome of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
improving the yield of 5-aminopyrazole synthesis under basic conditions
Technical Support Center: 5-Aminopyrazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-aminopyrazoles. The focus is on improving reaction yields and addressing common challenges, with a specific clarification on the role of basic conditions in directing isomeric outcomes.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise during the synthesis of 5-aminopyrazoles, such as low yields, formation of isomeric mixtures, and incomplete reactions.
Issue 1: Low Yield of the Desired 5-Aminopyrazole and Formation of a Regioisomeric Mixture
A frequent challenge in the synthesis of N-substituted pyrazoles is the formation of a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.
-
Root Cause Analysis: The formation of the 5-aminopyrazole isomer is a thermodynamically controlled process, favored by neutral or acidic conditions at elevated temperatures. Conversely, the 3-aminopyrazole isomer is the kinetically favored product, and its formation is promoted by basic conditions at low temperatures.[1][2] Therefore, attempting to synthesize 5-aminopyrazole under basic conditions will likely result in a low yield of the desired product and a higher proportion of the 3-amino isomer.
-
Recommended Solutions:
-
For Selective Synthesis of 5-Aminopyrazole (Thermodynamic Control):
-
Conditions: Use neutral or acidic conditions with elevated temperatures. Refluxing the reactants in ethanol or using a catalytic amount of acetic acid in a solvent like toluene often provides high selectivity for the 5-amino isomer.[1]
-
Microwave-Assisted Synthesis: Microwave heating can be an effective alternative to reduce reaction times without compromising the regiochemical outcome.[1][3]
-
-
For Selective Synthesis of 3-Aminopyrazole (Kinetic Control):
-
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Reaction is Slow or Does Not Proceed to Completion
In some cases, the cyclization step may be slow or incomplete, leading to the isolation of uncyclized hydrazone intermediates and consequently, a low yield of the desired pyrazole.[1]
-
Root Cause Analysis: Insufficient reactivity of starting materials, suboptimal temperature, or an inappropriate solvent can hinder the reaction from reaching completion. For syntheses starting from β-ketonitriles, the initial condensation to form the hydrazone may be efficient, but the subsequent cyclization can be the rate-limiting step.
-
Recommended Solutions:
-
Increase Temperature: For thermodynamically controlled reactions favoring 5-aminopyrazoles, increasing the temperature (e.g., to reflux) can provide the necessary activation energy to drive the cyclization to completion.[1]
-
Catalyst Choice: The addition of a catalytic amount of a suitable acid (e.g., acetic acid) can promote both the initial condensation and the final cyclization step.[1]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol can facilitate proton transfer steps involved in the mechanism. Aprotic solvents like toluene are often used with acidic catalysts at high temperatures.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-aminopyrazoles?
A1: The two most common and versatile methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][3] The main starting materials are:
-
β-Ketonitriles: These react with hydrazines, typically forming a hydrazone intermediate that subsequently cyclizes to yield the aminopyrazole.[1][5]
-
α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group at the β-position (e.g., 3-alkoxyacrylonitriles), react with hydrazines to form the pyrazole ring.[3]
Q2: What are the typical side products in 5-aminopyrazole synthesis?
A2: Besides the undesired regioisomer, other common side products can include:
-
Uncyclized Hydrazone Intermediates: If the cyclization is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]
-
Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates, especially under harsh conditions.[1]
Q3: How can I improve the purity of my final 5-aminopyrazole product?
A3: The most effective strategy is to optimize the reaction for high regioselectivity to avoid the formation of isomeric mixtures in the first place.[1]
-
Optimize Reaction Conditions: Conduct small-scale trials to find the optimal solvent, catalyst, and temperature for your specific substrates.
-
Purification Techniques: If a mixture is obtained, purification can be achieved through column chromatography on silica gel or recrystallization.[4] The choice of solvent for recrystallization is crucial and may require some experimentation.
Q4: Can microwave irradiation improve the synthesis of 5-aminopyrazoles?
A4: Yes, microwave-assisted synthesis has been shown to be effective in reducing reaction times significantly, often from hours to minutes, without negatively impacting the regiochemical outcome.[3] It is a valuable tool for accelerating the optimization of reaction conditions.
Quantitative Data Summary
The following tables summarize the effect of reaction conditions on the yield and regioselectivity of aminopyrazole synthesis.
Table 1: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole vs. 1-Phenyl-3-aminopyrazole [3]
| Target Product | Starting Materials | Base/Acid | Solvent | Temperature | Yield (%) |
| 5-Aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | Acetic Acid (AcOH) | Toluene | Microwave | 90 |
| 3-Aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | Sodium Ethoxide (EtONa) | Ethanol (EtOH) | Microwave | 85 |
Table 2: Optimization of a Three-Component Synthesis of a 5-Aminopyrazole Derivative [6]
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None | Water/Ethanol | 55 | 60 | Low |
| LDH | Water/Ethanol | 55 | 60 | 23 |
| LDH@PTRMS | Water/Ethanol | 55 | 60 | 30 |
| LDH@PTRMS@DCMBA@CuI | Water/Ethanol | 55 | 15 | 93 |
| LDH@PTRMS@DCMBA@CuI | Ethanol | 55 | 20 | 85 |
| LDH@PTRMS@DCMBA@CuI | Water | 55 | 40 | 62 |
| LDH@PTRMS@DCMBA@CuI | Acetonitrile | 55 | 45 | 55 |
Reactants: Phenyl hydrazine, malononitrile, and 4-chlorobenzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 5-Aminopyrazoles (Thermodynamic Control) [1]
This protocol is optimized for the selective synthesis of the 5-aminopyrazole isomer.
Experimental Workflow for 5-Aminopyrazole Synthesis
Caption: Workflow for 5-aminopyrazole synthesis (thermodynamic control).
-
Reaction Setup: In a suitable flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene to a concentration of approximately 0.2 M.
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).[1]
-
Heating: Heat the mixture to reflux (approximately 110°C) and monitor the reaction's progress using TLC. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate is present, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Synthesis of N-Substituted 3-Aminopyrazoles (Kinetic Control) [1]
This protocol is optimized for the selective synthesis of the 3-aminopyrazole isomer and is provided for comparative purposes.
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to a concentration of 0.5 M). Cool the resulting solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified, typically by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Aminopyrazoles
Welcome to the technical support center for the regioselective synthesis of aminopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of aminopyrazole synthesis, and why is their selective formation crucial?
A1: In the synthesis of aminopyrazoles, particularly from unsymmetrical starting materials like a monosubstituted hydrazine and a β-ketonitrile or its equivalent, two constitutional isomers, known as regioisomers, can be formed: the 3-aminopyrazole and the 5-aminopyrazole.[1][2] Controlling the formation of a specific regioisomer is critical because different isomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What is the primary cause of poor regioselectivity in aminopyrazole synthesis?
A2: The main challenge in achieving regioselectivity arises from the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophile, such as a β-ketonitrile. The two nitrogen atoms of the substituted hydrazine have different nucleophilicities, leading to two competing reaction pathways that result in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[2][3]
Q3: What are the common side products I should be aware of during aminopyrazole synthesis?
A3: Besides the undesired regioisomer, other frequently observed side products include:
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Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[3]
-
N-Acetylated Aminopyrazoles: If using acetic acid as a solvent at elevated temperatures, the aminopyrazole product can sometimes undergo N-acetylation.[3]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are effective binucleophiles and can react further with starting materials or intermediates to form fused ring systems, such as pyrazolo[1,5-a]pyrimidines, particularly under harsh reaction conditions.[3][4]
Q4: How can I definitively determine the regiochemistry of my synthesized aminopyrazole?
A4: While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, they are often insufficient to unambiguously assign the regiochemistry. Advanced 2D NMR techniques are highly recommended. Specifically, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[3] For absolute confirmation of the structure, single-crystal X-ray diffraction analysis is the gold standard.[3]
Troubleshooting Guides
This section addresses specific experimental issues you might encounter.
Issue 1: My reaction is producing a mixture of 3-amino and 5-aminopyrazole regioisomers.
This is the most common challenge and is highly dependent on reaction conditions, which can be manipulated to favor one isomer through kinetic or thermodynamic control.[3][5]
Troubleshooting Workflow:
Caption: Decision workflow for optimizing regioselectivity.
Solution A: To selectively synthesize the 5-aminopyrazole (Thermodynamic Product)
-
Strategy: Employ neutral or acidic conditions at elevated temperatures. These conditions allow for the equilibration of reaction intermediates to form the more thermodynamically stable 5-aminopyrazole.[5]
-
Recommended Conditions: Refluxing in a solvent like toluene with a catalytic amount of acetic acid is a common and effective method.[2][3] Microwave-assisted synthesis at 120-140°C can also significantly improve yields and reduce reaction times.[2]
Solution B: To selectively synthesize the 3-aminopyrazole (Kinetic Product)
-
Strategy: Utilize basic conditions at low temperatures. These "kinetic conditions" promote a rapid cyclization after the initial Michael addition, trapping the kinetically favored 3-aminopyrazole isomer before it can equilibrate.[5][6]
-
Recommended Conditions: The use of a base like sodium ethoxide (NaOEt) in ethanol at 0°C has been shown to be effective.[2][6]
Issue 2: The reaction is slow or incomplete, with significant amounts of uncyclized intermediate remaining.
This often occurs when the cyclization step is energetically unfavorable under the chosen conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
-
Solution:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature by refluxing the solvent can provide the necessary activation energy for the final cyclization and aromatization steps.[3]
-
Use a Catalyst: Adding a catalytic amount of a protic acid (e.g., glacial acetic acid) can facilitate the dehydration and cyclization steps.[3]
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase both reaction rates and regioselectivity in pyrazole formation.[7]
-
Issue 3: I cannot separate the regioisomers using standard column chromatography.
The similar polarity of 3- and 5-aminopyrazole regioisomers can make their separation by flash chromatography challenging.
-
Solution:
-
Optimize for Selectivity: The most effective strategy is to avoid forming the mixture in the first place. Conduct small-scale trial reactions to find the optimal conditions (solvent, temperature, catalyst) for your specific substrates, as outlined in Issue 1.[3]
-
Derivative Formation: If separation of the final products is unavoidable, consider derivatizing the amino group (e.g., via acylation or sulfonylation). The resulting derivatives may have significantly different polarities, allowing for easier separation. The protecting group can then be removed in a subsequent step.
-
Advanced Chromatography: Explore alternative chromatography techniques, such as preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.
-
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes quantitative data on the regioselective synthesis of aminopyrazoles, illustrating the impact of different reaction conditions.
| Precursors | Conditions | Product Ratio (5-Amino : 3-Amino) | Yield (%) | Reference(s) |
| 3-Methoxyacrylonitrile & Phenylhydrazine | Toluene, AcOH, Microwave (150°C, 10 min) | >95 : 5 | 90 | [2] |
| 3-Methoxyacrylonitrile & Phenylhydrazine | EtOH, NaOEt, Microwave (120°C, 15 min) | <5 : >95 | 85 | [2] |
| β-Ketonitrile & Substituted Hydrazine | Toluene, AcOH, Reflux | Favors 5-Amino (Thermodynamic) | Good | [3] |
| β-Ketonitrile & Substituted Hydrazine | EtOH, Base, 0°C to RT | Favors 3-Amino (Kinetic) | Moderate | [5] |
| 1,3-Diketone & Methylhydrazine | Ethanol, RT, 45 min | Mixture (low selectivity) | N/A | [7] |
| 1,3-Diketone & Methylhydrazine | 2,2,2-Trifluoroethanol (TFE), RT, 45 min | Improved selectivity for one isomer | N/A | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for the Thermodynamically Controlled Synthesis of 5-Aminopyrazoles
This protocol is adapted from methods favoring the thermodynamically more stable 5-amino isomer.[3]
-
Materials:
-
β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Toluene (to make a 0.2 M solution)
-
Glacial acetic acid (0.1 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile in toluene.
-
Add the substituted hydrazine to the solution at room temperature.
-
Add the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel or recrystallization to afford the pure 5-aminopyrazole.
-
Protocol 2: General Procedure for the Kinetically Controlled Synthesis of 3-Aminopyrazoles
This protocol is based on conditions that favor the formation of the kinetic 3-amino product.[5]
-
Materials:
-
3-Alkoxyacrylonitrile (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Anhydrous Ethanol
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
-
Procedure:
-
To a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol at 0°C (ice bath), slowly add the sodium ethoxide.
-
Add the substituted hydrazine dropwise to the cooled solution over 45-60 minutes.
-
Stir the reaction at 0°C for an additional 2-3 hours, monitoring for the consumption of starting material by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 3-aminopyrazole.
-
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Synthesized 5-Amino-1-Phenylpyrazole Derivatives
Welcome to the technical support center for the purification of synthesized 5-amino-1-phenylpyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
The most common and effective purification techniques for this compound derivatives are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For this compound derivatives, common solvents to consider are ethanol, methanol, isopropanol, ethyl acetate, and mixtures of solvents like ethanol/water or hexane/ethyl acetate. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific derivative.
Q3: My compound is an oil and won't crystallize. What should I do?
"Oiling out" is a common problem. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities. Try using a lower boiling point solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.
Q4: What are common impurities I might encounter in the synthesis of this compound derivatives?
Common impurities can include unreacted starting materials, regioisomers (e.g., 3-amino-1-phenylpyrazole derivatives), and byproducts from side reactions. The separation of regioisomers can be particularly challenging and often requires careful optimization of chromatographic conditions.
Q5: How can I remove colored impurities from my product?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.- Add a co-solvent in which the compound is less soluble. |
| Low yield of crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Allow sufficient time for cooling and crystallization, potentially at a lower temperature (ice bath). |
| Product "oils out" instead of crystallizing. | - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities. | - Use a lower boiling point solvent.- Use a larger volume of solvent.- Try a different solvent or solvent system.- Purify by column chromatography first to remove impurities. |
| Crystals are discolored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this may reduce yield. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column was not packed properly (channels or cracks).- Column was overloaded with sample. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of Rf values.- Repack the column carefully, ensuring a uniform and compact bed.- Reduce the amount of sample loaded onto the column. |
| Compound is stuck on the column. | - Compound is too polar for the chosen eluent.- Compound is interacting strongly with the acidic silica gel (common for basic amines). | - Gradually increase the polarity of the eluent.- Use a more polar solvent system, such as dichloromethane/methanol.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize the silica surface[1]. |
| Compound elutes too quickly (low retention). | - Eluent is too polar. | - Use a less polar solvent system. |
| Tailing of peaks. | - Strong interaction between the compound and the silica gel.- Column overloading. | - Add a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds, or triethylamine for basic compounds).- Reduce the sample load. |
Preparative HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (fronting or tailing). | - Column overload.- Inappropriate mobile phase pH for the analyte.- Secondary interactions with the stationary phase. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like 5-aminopyrazoles, a higher pH mobile phase may be beneficial[2].- Use a different column with end-capping or a different stationary phase chemistry. |
| Low resolution between peaks. | - Mobile phase composition is not optimal.- Inappropriate column. | - Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different selectivity or higher efficiency (smaller particle size). |
| High backpressure. | - Clogged column frit or tubing.- Sample precipitation in the system.- High mobile phase viscosity. | - Filter the sample and mobile phases before use.- Flush the system and column with a strong solvent.- Ensure the sample is fully dissolved in the mobile phase. If solubility is an issue, consider injecting in a stronger solvent, but be mindful of potential peak distortion[3].- Use a less viscous mobile phase or increase the column temperature. |
| Low recovery of the purified compound. | - Compound is adsorbing to the column or system components.- Incomplete elution from the column. | - Modify the mobile phase to reduce secondary interactions.- Ensure the final mobile phase composition is strong enough to elute the compound completely.- Check for leaks in the system. |
Experimental Protocols
Recrystallization of 5-Amino-1-phenyl-4-cyanopyrazole
This protocol is a general guideline and may require optimization for specific derivatives.
-
Dissolution: In a fume hood, place the crude 5-amino-1-phenyl-4-cyanopyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inner surface of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Silica Gel Column Chromatography of a this compound Derivative
This protocol is based on the purification of celecoxib analogues, which are structurally related to this compound derivatives.[4]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes-acetone, 2:1, v/v).
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The flow rate can be increased by applying positive pressure with a pump or inert gas.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Preparative HPLC of a this compound Derivative
This is a general protocol that will require method development for a specific derivative.
-
Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase, column, and gradient conditions. A common starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For celecoxib and its impurities, a mobile phase of phosphate buffer (pH 3.5) and acetonitrile has been used.[4]
-
Scale-Up: Scale up the analytical method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume accordingly.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if the solvents are volatile.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of this compound Analogs
| Compound Type | Stationary Phase | Eluent System | Observations | Reference |
| Celecoxib Analogue | Silica Gel | Hexanes-Acetone (2:1, v/v) | Effective for the purification of the synthesized pyrazole. | [4] |
| Amino-pyrazole derivative | Silica Gel | Petroleum ether - Benzene (1:3) | Good separation observed on TLC for benzothiazolyl-phenyl pyrazole derivatives. | [5] |
| Amino-pyrazole derivative | Silica Gel | Cyclohexane - Ethyl acetate (50:3) | Alternative solvent system for good TLC separation of benzothiazolyl-phenyl pyrazole derivatives. | [5] |
Table 2: Example Preparative HPLC Conditions for Purity Analysis of Celecoxib (a related compound)
| Parameter | Condition | Reference |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Phosphate buffer (pH 3.5) : Acetonitrile (45:55 v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 250 nm | [4] |
| Temperature | 25 °C | [4] |
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
References
stability and storage conditions for 5-amino-1-phenylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-amino-1-phenylpyrazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition | Source |
| Temperature | Room temperature | [1][2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | [1][2] |
| Light | Keep in a dark place | [1][2] |
| Container | Tightly sealed container | [3] |
| Environment | Dry and well-ventilated area | [3] |
Q2: What are the potential degradation pathways for this compound?
A2: Based on studies of structurally similar phenylpyrazole compounds like fipronil, this compound is likely susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][3][4] The primary degradation products could include analogs of fipronil sulfide, fipronil sulfone, and fipronil desulfinyl.[1][4]
Q3: How can I tell if my this compound has degraded?
A3: Degradation of this compound may be indicated by:
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Physical Changes: A noticeable change in color (e.g., from off-white to yellow or brown) or the appearance of clumping.
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Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
Inconsistent Experimental Results: Unexpected or inconsistent results in your experiments can be an indicator of compound degradation.
Q4: Is this compound sensitive to light?
A4: Yes, phenylpyrazole compounds are known to be sensitive to light.[5][6] Photodegradation is a significant degradation pathway for the related compound fipronil.[5] Therefore, it is crucial to protect this compound from light during storage and handling to prevent the formation of photodegradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Problem 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of the this compound stock solution or solid material.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ 1).
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Perform Quality Control Check: Analyze the compound using a stability-indicating method, such as the HPLC protocol detailed below, to check for the presence of degradation products.
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Use a Fresh Batch: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for your experiments.
-
Prepare Fresh Solutions: Always prepare solutions fresh before use. If solutions need to be stored, they should be kept at a low temperature (2-8 °C) and protected from light for a short period. Long-term storage of solutions is not recommended.
-
Problem 2: The compound has changed color or appearance.
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Possible Cause: This is a strong indicator of chemical degradation, potentially due to oxidation or exposure to light.
-
Troubleshooting Steps:
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Do Not Use: It is highly recommended not to use the discolored compound as its purity is compromised.
-
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and protected from light whenever the container is opened.
-
Procure a New Batch: Obtain a new lot of the compound and store it under the recommended conditions.
-
Problem 3: Poor solubility of the compound.
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Possible Cause: While this compound is slightly soluble in chloroform and methanol, issues with solubility could be due to the use of an inappropriate solvent or potential degradation leading to less soluble byproducts.[1]
-
Troubleshooting Steps:
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Verify Solvent Choice: Confirm that you are using a suitable solvent. Gentle warming and sonication may aid in dissolution.
-
Check for Degradation: As degradation products may have different solubility profiles, analyze the material for purity.
-
Small-Scale Solubility Test: Before preparing a large batch of solution, perform a small-scale solubility test with a fresh sample of the compound.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. This method is adapted from established methods for related compounds.[7][8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 10% B; 10-50 min: 10-90% B; 50-51 min: 90-10% B; 51-60 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[10] The following conditions are adapted from studies on fipronil.[11]
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Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
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Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
After exposure to these stress conditions, samples should be analyzed using the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.najah.edu [journals.najah.edu]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS - ProQuest [proquest.com]
overcoming low yield in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Troubleshooting Guide
Low product yield is a common challenge in organic synthesis. This guide addresses specific issues that may arise during the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and provides systematic solutions.
Problem 1: Significantly lower than expected yield (<50%)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Conditions | 1. Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While various solvents can be used, ethanol and water have been shown to be effective in catalyst-free, one-pot syntheses.[1] Consider switching to a different solvent system if yields are low. 2. Temperature Control: The reaction is often performed at room temperature or with gentle heating (e.g., 45-55°C).[2][3] Ensure the reaction temperature is accurately monitored and controlled. Overheating can lead to side product formation. 3. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of starting materials, while excessively long times can lead to product degradation or side reactions. | An increase in the yield of the desired product, as observed by TLC and after workup. |
| Inefficient Catalysis | 1. Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts have been shown to significantly improve yields and reaction times.[3][4][5] Options include alumina-silica supported MnO2, SnO–CeO2 nanocomposites, or supported ionic liquids.[3][4] 2. Catalyst Loading: The amount of catalyst can be critical. Optimize the catalyst loading according to the specific protocol being followed. For example, a protocol using a novel modified LDH catalyst specified 0.05 g of the catalyst for a 1 mmol scale reaction.[2] | A significant improvement in reaction rate and overall yield. |
| Poor Quality of Reagents | 1. Purity of Starting Materials: Ensure that the benzaldehyde, phenylhydrazine, and malononitrile are of high purity. Impurities can interfere with the reaction. 2. Freshness of Reagents: Phenylhydrazine can oxidize over time. Using freshly distilled or purified phenylhydrazine is recommended. | Consistent and reproducible high yields. |
Problem 2: Presence of multiple spots on TLC, indicating side products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | 1. Formation of Isomers: The reaction between a monosubstituted hydrazine and an unsymmetrical β-dicarbonyl equivalent can potentially lead to regioisomers. The use of specific reaction conditions (e.g., acidic or basic media) can influence the regioselectivity.[6] 2. Knoevenagel Condensation Product: The initial reaction between benzaldehyde and malononitrile is a Knoevenagel condensation. If the subsequent Michael addition of phenylhydrazine and cyclization do not proceed efficiently, this intermediate may persist or lead to other byproducts. Ensure all reactants are added in the correct stoichiometry and that the conditions favor the complete cascade reaction. | A cleaner reaction profile on TLC with a dominant spot for the desired product. |
| Reaction Conditions Favoring Side Products | 1. pH Control: The pH of the reaction medium can be crucial. Some protocols may benefit from the addition of a catalytic amount of acid or base to promote the desired reaction pathway. 2. Aerobic vs. Anaerobic Conditions: While many protocols do not specify inert atmosphere, the potential for oxidation of phenylhydrazine exists. If side products are a persistent issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduction or elimination of impurity spots on TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving benzaldehyde, phenylhydrazine, and malononitrile.[1][3][4] This approach is favored for its operational simplicity and high atom economy.
Q2: Can this synthesis be performed under "green" conditions?
A2: Yes, several eco-friendly protocols have been developed. These often utilize water or ethanol as the solvent, avoiding hazardous organic solvents.[1][4] Some methods are also catalyst-free, further enhancing their green credentials.[1] Additionally, the use of recyclable catalysts has been reported.[4]
Q3: My yield is consistently low. What is the first thing I should check?
A3: The first aspect to investigate is your reaction conditions. Ensure the temperature is optimal, as excessive heat can promote side reactions. Also, verify the purity of your starting materials, particularly the phenylhydrazine, which can degrade upon storage. Finally, monitor the reaction to completion using TLC to ensure you are not stopping the reaction prematurely or letting it run for too long.
Q4: I see multiple products on my TLC plate. How can I improve the selectivity?
A4: The formation of multiple products often points to side reactions or the formation of isomers. The regioselectivity of the pyrazole ring formation can be influenced by the reaction conditions. For instance, acidic conditions in toluene have been shown to favor the formation of the 5-aminopyrazole isomer under microwave activation.[6] Experimenting with different solvents and the addition of catalytic amounts of acid or base may improve the selectivity for the desired product.
Q5: How can I purify the final product?
A5: The product is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethanol.[2] Some procedures also mention washing the crude product with ethanol to achieve high purity.[2] If significant impurities are present, column chromatography on silica gel may be necessary.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alumina-silica supported MnO2 | Water | Room Temp. | - | High | [4] |
| SnO–CeO2 nanocomposite | Water | - | - | 81-96 | [4] |
| LDH@PTRMS@DCMBA@CuI | - | 55 | - | High | [2] |
| Supported Imidazolium Ionic Liquid | Water | 45 | 3 h | 92 | [3] |
| None | Water/Ethanol | Room Temp. | - | High | [1] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in a Green Medium [1]
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In a round-bottomed flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
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Stir the mixture at room temperature for 5-10 minutes.
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Add phenylhydrazine (1 mmol) to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC.
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Upon completion, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 5-amino-1,3-aryl-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis using a Modified LDH Catalyst [2]
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Combine phenylhydrazine (1 mmol), the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) in a 5 mL round-bottomed flask.
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Stir the mixture at 55 °C using a magnetic stirrer for the appropriate amount of time.
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Monitor the reaction's progress using TLC (n-hexane/ethyl acetate: 0.5:0.5 mL).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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The product can then be isolated and purified, often by washing with ethanol.[2]
Visualizations
Caption: General experimental workflow for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Caption: Logical troubleshooting workflow for addressing low yields.
References
- 1. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Study on Synthesis of 5-Amino-4-Nitrile-1,3-Diphenyl Pyrazole Catalyzed by Supported Ionic Liquid [zkxb.jsu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Navigating the Solid-Phase Synthesis of 5-Aminopyrazoles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The solid-phase synthesis of 5-aminopyrazoles is a cornerstone technique in combinatorial chemistry and drug discovery, enabling the rapid generation of diverse compound libraries. However, like any complex chemical process, it is not without its challenges. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis, offering practical solutions and detailed protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the solid-phase synthesis of 5-aminopyrazoles?
The most versatile and widely used precursors are resin-bound β-ketonitriles.[1][2] These compounds readily react with hydrazines to form the desired 5-aminopyrazole core. Another effective starting material is a resin-supported enamine nitrile, which can be hydrolyzed to the corresponding β-ketonitrile derivative before cyclization with hydrazine.[1][2]
Q2: My reaction is resulting in a mixture of 3-amino and 5-aminopyrazole isomers. How can I control the regioselectivity?
Regioselectivity is a frequent challenge when using substituted hydrazines. The formation of the 5-aminopyrazole isomer is typically favored under thermodynamic control, while the 3-aminopyrazole isomer is the kinetic product. To selectively obtain the 5-aminopyrazole, running the reaction at a higher temperature (e.g., refluxing toluene) with a catalytic amount of acid is recommended. For the 3-aminopyrazole isomer, a strong base like sodium ethoxide in ethanol at a low temperature (e.g., 0°C) is preferred.
Q3: What are common side products I should be aware of?
Besides the undesired regioisomer, other potential side products include:
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Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.
-
N-acetylated Amides: If acetic acid is used as a solvent at elevated temperatures, it can sometimes react with the product to form an N-acetylated byproduct.
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Fused Heterocyclic Systems: 5-Aminopyrazoles are reactive binucleophiles and can undergo further reactions, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.
Q4: How can I confirm the correct structure of my synthesized 5-aminopyrazole?
While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, unambiguous determination of regiochemistry often requires more advanced techniques. 2D NMR experiments, such as HMBC and NOESY, can establish key correlations to confirm the connectivity of the pyrazole ring. In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural proof.
Troubleshooting Guide
This section addresses specific problems you may encounter during your solid-phase synthesis of 5-aminopyrazoles.
Issue 1: Low or No Yield of the Desired Product
Low yields can be attributed to several factors, from incomplete reactions to issues with the solid support.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for free amines) to ensure the reaction has gone to completion. - Increase Temperature: For thermodynamically controlled reactions, increasing the temperature can drive the reaction forward. Microwave-assisted synthesis can also be a valuable tool to enhance reaction rates and yields. - Optimize Catalyst: Ensure the appropriate catalyst (acid or base) is used at the correct concentration. |
| Poor Resin Swelling | - Choose an Appropriate Solvent: The resin must be adequately swelled for the reagents to access the reactive sites. Ensure the solvent used is compatible with your chosen resin (e.g., DMF, DCM for polystyrene resins). A good swelling factor is considered to be at least 4.0 mL/g.[3] - Check Resin Quality: Old or improperly stored resin may not swell effectively. |
| Inefficient Cleavage | - Select the Right Cleavage Cocktail: The choice of cleavage reagent is critical and depends on the linker and the protecting groups on your molecule. A common cocktail for cleavage from Wang or Rink amide resins is a mixture of TFA with scavengers like water and triisopropylsilane (TIS). - Extend Cleavage Time: Some protecting groups or linkers may require longer cleavage times for complete removal. |
| Loss During Work-up and Purification | - Optimize Precipitation: Ensure complete precipitation of the cleaved product by using a sufficient volume of cold diethyl ether. - Refine Purification Method: If using HPLC, optimize the gradient and column to achieve good separation. For crystalline products, recrystallization can be an effective purification step. |
Issue 2: Difficulty in Cleavage of the Product from the Resin
Incomplete cleavage is a common bottleneck in solid-phase synthesis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cleavage Cocktail | - Consult Linker Compatibility: Different linkers require specific cleavage conditions. For example, a highly acid-labile linker like 2-chlorotrityl chloride can be cleaved under milder acidic conditions than a more robust linker like the Rink amide linker. - Use of Scavengers: Reactive functional groups on the pyrazole or side chains can react with carbocations generated during cleavage. Including scavengers in the cleavage cocktail (e.g., TIS, water, EDT for cysteine-containing peptides) is crucial to prevent side reactions and improve cleavage efficiency. |
| Insufficient Cleavage Time or Temperature | - Optimize Cleavage Duration: Perform a time-course study on a small scale to determine the optimal cleavage time. - Gentle Heating: In some cases, gentle heating may be required, but this should be done with caution to avoid degradation of the product. |
| Resin-Related Issues | - Ensure Dry Resin: Water can interfere with the cleavage reaction. Ensure the resin is thoroughly dried before adding the cleavage cocktail. |
Issue 3: Unexpected Results in Analytical Data (NMR, MS)
Deviations from the expected analytical data can indicate side reactions or incomplete transformations.
| Possible Cause | Troubleshooting Steps |
| Presence of Side Products | - Re-evaluate Reaction Conditions: As discussed in the FAQs, side reactions can lead to a mixture of products. Revisit the reaction conditions to minimize the formation of byproducts. - Thorough Purification: Employ orthogonal purification techniques (e.g., different HPLC columns or solvent systems) to isolate the desired compound. |
| Incomplete Deprotection | - Verify Protecting Group Removal: Check the mass spectrum for peaks corresponding to the product with protecting groups still attached. If present, repeat the cleavage/deprotection step with fresh reagents or for a longer duration. |
| Formation of Adducts | - Analyze the Cleavage Cocktail: Scavengers or their byproducts can sometimes form adducts with the product. Ensure the correct scavengers are used and that the work-up procedure effectively removes them. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis of 5-Aminopyrazoles via Resin-Bound β-Ketonitrile
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Resin Swelling: Swell the appropriate resin (e.g., Wang resin pre-loaded with an amino acid) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.
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Loading of the Cyanoacetic Acid: Couple cyanoacetic acid to the resin-bound amine using a standard coupling agent such as diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) in DMF. Monitor the reaction for completion using the Kaiser test.
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Formation of the β-Ketonitrile: Perform a Claisen condensation with an appropriate ester in the presence of a strong base like sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF).
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Cyclization with Hydrazine: Treat the resin-bound β-ketonitrile with a solution of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent. For thermodynamic control to favor the 5-aminopyrazole, use a solvent like toluene at reflux with a catalytic amount of acetic acid. For kinetic control to favor the 3-aminopyrazole, use a base like sodium ethoxide in ethanol at 0°C.
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Washing: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
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Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail appropriate for the linker and any protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Stir for 2-4 hours at room temperature.
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Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation or filtration.
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Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) or recrystallization.
Data Presentation
While specific yields are highly dependent on the substrates and reaction conditions, the following table provides a qualitative comparison of expected outcomes under different regioselective conditions.
| Control | Conditions | Primary Product | Typical Yield Range |
| Thermodynamic | Refluxing toluene, catalytic acetic acid | 5-Aminopyrazole isomer | Good to Excellent |
| Kinetic | Sodium ethoxide in ethanol, 0°C | 3-Aminopyrazole isomer | Moderate to Good |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in solid-phase 5-aminopyrazole synthesis.
General Experimental Workflow
Caption: A generalized experimental workflow for the solid-phase synthesis of 5-aminopyrazoles.
References
Technical Support Center: Optimization of Multitarget Drugs for Metabolic Syndrome Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of multitarget drugs for metabolic syndrome.
Frequently Asked Questions (FAQs)
Q1: What are the key benefits of a multitarget drug approach for metabolic syndrome?
A1: Metabolic syndrome is a complex condition characterized by multiple risk factors, including obesity, hyperglycemia, dyslipidemia, and hypertension.[1][2] A multitarget drug approach aims to address several of these components simultaneously with a single molecule.[1] This can lead to improved efficacy compared to single-target therapies and may reduce the pill burden for patients, potentially increasing adherence to treatment.[1][2] Furthermore, by carefully selecting targets with complementary or synergistic effects, it may be possible to achieve therapeutic benefits at lower doses, which could minimize side effects.[3]
Q2: What are some of the most promising target combinations for metabolic syndrome?
A2: Several target combinations are being actively investigated. One of the most studied is the dual agonism of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). PPARα activation primarily improves lipid profiles by lowering triglycerides, while PPARγ agonism enhances insulin sensitivity and glucose metabolism. Other promising combinations include dual agonists for the glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21) receptors, which have shown synergistic effects on weight loss and glucose control.[3][4][5]
Q3: How can I assess the synergistic effects of my multitarget compound?
A3: Assessing synergy is a critical step. In vitro, you can use methods like the Loewe additivity or Bliss independence models to quantify the degree of synergy.[1] This typically involves generating dose-response curves for the individual components (if applicable) and the multitarget drug, and then using software like CompuSyn to calculate a combination index (CI).[6] A CI value less than 1 generally indicates synergy. In vivo, synergy can be inferred if the therapeutic effect of the multitarget drug is significantly greater than the effects of single-target agents at equivalent doses.[7]
Q4: What are the main challenges in developing multitarget drugs for metabolic syndrome?
A4: A key challenge is achieving a balanced activity profile against the selected targets. An imbalance can lead to one effect dominating, or to unexpected side effects. Another significant hurdle is managing potential off-target effects, which can be more complex to deconvolute than with single-target agents.[8] Furthermore, translating promising in vitro results into in vivo efficacy can be difficult due to pharmacokinetic and pharmacodynamic complexities.[9] For instance, some dual PPARα/γ agonists have been associated with adverse cardiovascular effects in clinical trials, highlighting the importance of thorough safety profiling.[10][11][12]
Troubleshooting Guides
In Vitro & Cellular Assays
Q: My dual agonist shows high potency for both targets in biochemical assays, but in cellular assays, the response seems to be driven by only one target. What could be the issue?
A: This discrepancy can arise from several factors:
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Differential Target Expression: The cell line you are using may express one target at a much higher level than the other, leading to a dominant signaling response. It is advisable to quantify the expression levels of both targets in your chosen cell model.
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Cellular Environment: The intracellular environment can influence drug-target interactions. Factors like cofactor availability or the presence of endogenous ligands can modulate the activity of your compound on one target more than the other.
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Signaling Pathway Crosstalk: The signaling pathways of your two targets may interact. One pathway might be dominant or inhibit the other, masking the effect of the second target. Consider using pathway-specific inhibitors or reporters to dissect the individual contributions of each target.
In Vivo Studies
Q: My multitarget drug was effective in reducing hyperglycemia in a diet-induced obese (DIO) mouse model, but it also caused unexpected weight gain. What could be the cause?
A: This is a known issue with some dual PPARα/γ agonists. While PPARα activation can promote fatty acid oxidation, strong PPARγ activation can lead to adipogenesis (fat cell formation) and fluid retention, resulting in weight gain.[11] To investigate this:
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Body Composition Analysis: Perform body composition analysis (e.g., using DEXA or EchoMRI) to determine if the weight gain is due to an increase in fat mass or lean mass/fluid.
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Dose-Response Study: Conduct a dose-response study to see if a lower dose can maintain the desired antihyperglycemic effect without causing significant weight gain.
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Evaluate Off-Target Effects: Consider the possibility of off-target effects that could be contributing to the weight gain.
Q: My GLP-1/FGF21 dual agonist shows excellent efficacy in reducing body weight and improving glucose tolerance in mice, but I am concerned about potential off-target effects. How can I assess this?
A: Assessing off-target effects is crucial for the safety profile of your compound. A tiered approach is recommended:
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In Silico Profiling: Use computational tools to predict potential off-target interactions based on the structure of your compound.[13]
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In Vitro Screening: Screen your compound against a panel of common off-targets, such as the CEREP safety panel. This can identify interactions with receptors, ion channels, and enzymes that are known to be associated with adverse drug reactions.
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Target Deconvolution in a Cellular Context: Techniques like thermal proteome profiling (TPP) can help identify the direct and indirect targets of your compound in a more physiologically relevant setting.[14]
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In Vivo Phenotyping: In your animal studies, perform a broad phenotypic assessment beyond the primary efficacy endpoints. This should include monitoring for changes in behavior, clinical chemistry, and histopathology of major organs.
Q: I am having trouble deconvoluting the in vivo effects of my multitarget drug. How can I determine the contribution of each target to the overall therapeutic effect?
A: Deconvoluting the effects of a multitarget drug in a whole organism is challenging but can be approached with the following strategies:
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Pharmacological Tools: If available, use selective antagonists for each of your targets in combination with your multitarget drug. The reversal of a specific therapeutic effect by an antagonist can indicate the involvement of its corresponding target.
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Genetically Modified Animal Models: Utilize knockout or tissue-specific knockout models for each of your targets. The lack of a therapeutic effect in a knockout model for one of the targets would strongly suggest its importance in the drug's mechanism of action.
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Paired Single-Target Agonists: Compare the in vivo effects of your multitarget drug to the effects of single-target agonists for each of your targets, both individually and in combination. This can help to reveal synergistic or additive effects.
Data Presentation
Table 1: In Vitro Potency of Selected Dual PPAR Agonists
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Target Selectivity (α vs γ) |
| Muraglitazar | 100 | 300 | 3-fold for α |
| Tesaglitazar | 30 | 20 | 1.5-fold for α |
| Saroglitazar | 1.2 | 1.8 | 1.5-fold for γ |
| Aleglitazar | 5 | 9 | 1.8-fold for γ |
EC50 (half maximal effective concentration) values represent the concentration of the agonist that elicits a half-maximal response in a transactivation assay.
Table 2: In Vivo Efficacy of GLP-1/FGF21 Dual Agonist ZT-003 in Animal Models [4]
| Animal Model | Treatment Group | Dose (nmol/kg) | Body Weight Reduction (Day 28) | Change in Total Cholesterol | Change in Triglycerides |
| db/db obese mice | ZT-003 | 3 | Significant, dose-dependent | - | - |
| ZT-003 | 10 | Significant, dose-dependent | - | - | |
| ZT-003 | 30 | Significant, dose-dependent | - | - | |
| Diet-induced obese hamsters | ZT-003 | 1 | - | Improved vs. Semaglutide | Improved vs. Semaglutide |
| ZT-003 | 3 | - | Improved vs. Semaglutide | Improved vs. Semaglutide | |
| ZT-003 | 10 | - | Improved vs. Semaglutide | Improved vs. Semaglutide |
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess how quickly an orally administered glucose load is cleared from the bloodstream, providing an indication of insulin sensitivity.
Materials:
-
Glucose solution (20% in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized micro-hematocrit tubes)
-
Scale
Procedure:
-
Fast mice overnight for 16-18 hours, ensuring free access to water.[7]
-
Record the body weight of each mouse to calculate the glucose dose.[15]
-
Take a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.[16]
-
Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[16]
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[16]
-
Measure blood glucose levels at each time point using a glucometer.[16]
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
2. Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold standard method for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Materials:
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Human insulin solution
-
Dextrose (glucose) solution (e.g., 20%)
-
[3-³H]glucose tracer (for measuring glucose turnover)
-
Blood glucose analyzer
-
Blood collection supplies
Procedure Summary:
-
Surgical Preparation: Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) to allow for stress-free experiments in conscious, unrestrained mice.[8][17]
-
Fasting: Fast the mice for 5-6 hours on the day of the experiment.[5]
-
Basal Period: Infuse a tracer, such as [3-³H]glucose, for a 90-120 minute basal period to measure basal glucose turnover.[5]
-
Clamp Period:
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[8]
Mandatory Visualizations
Caption: Dual PPARα/γ agonist signaling pathway.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel GLP-1 and FGF21 dual agonist has therapeutic potential for diabetes and non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1/FGF21 dual agonist ZT-003 shows promising results for metabolic disorders | BioWorld [bioworld.com]
- 5. Sustained release of a GLP-1 and FGF21 dual agonist from an injectable depot protects mice from obesity and hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Recovery and Reusability in Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst recovery and reusability in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reusable catalysts for pyrazole synthesis?
A1: Heterogeneous catalysts are generally preferred for their ease of recovery and reuse.[1][2] Common examples successfully used in pyrazole synthesis include:
-
Metal Oxide Nanoparticles: Such as nano-ZnO and magnetic nanoparticles like CuFe₂O₄ and Fe₃O₄.[2][3][4]
-
Supported Catalysts: Where active catalytic species are immobilized on supports like silica (SBA-15) or zirconia (ZrO₂).[5]
-
Ion-Exchange Resins: For example, Amberlyst-70 has been used effectively.[6]
-
Metal-Organic Frameworks (MOFs): These can sometimes be designed with magnetic properties for easy separation.[2]
-
Coordination Complexes: Such as [Ce(L-Pro)₂]₂(Oxa), which acts as a recyclable heterogeneous catalyst.[7][8]
Q2: What are the primary methods for recovering heterogeneous catalysts after pyrazole synthesis?
A2: The choice of recovery method depends on the physical properties of the catalyst. The three main techniques are:
-
Filtration: A straightforward method for separating solid catalysts from a liquid reaction mixture.[9] Simple vacuum filtration is often sufficient.[10]
-
Centrifugation: Used to separate catalysts, especially fine powders, based on density differences.[9][10] After centrifugation, the liquid supernatant is decanted, leaving the catalyst pellet.
-
Magnetic Separation: This is a highly efficient and rapid method for catalysts that are magnetic or supported on magnetic nanoparticles (e.g., Fe₃O₄).[2] An external magnet is used to immobilize the catalyst while the reaction mixture is decanted.
Q3: How many times can a catalyst typically be reused for pyrazole synthesis?
A3: The reusability of a catalyst is highly dependent on its stability and the reaction conditions. However, many modern catalysts show excellent reusability. For instance, Mn/ZrO₂ has been reused for up to six cycles, and other magnetic nanoparticle-based catalysts have been reused for five or more cycles without a significant drop in activity.[2][5] Some catalysts, like the SPVA catalyst, have been reported to be recycled more than six times without deactivation.[11]
Q4: What is catalyst leaching and why is it a concern?
A4: Catalyst leaching is the process where the active catalytic species from a solid heterogeneous catalyst dissolves into the liquid reaction medium.[10] This is a significant issue because it leads to:
-
A decrease in the catalyst's activity and reusability.
-
Contamination of the final pyrazole product with the leached metal, which can be problematic, especially in pharmaceutical applications.
-
The reaction proceeding via a homogeneous, rather than heterogeneous, pathway, which complicates catalyst recovery.
Troubleshooting Guides
Issue 1: Significant Decrease in Product Yield Upon Catalyst Reuse
-
Question: I've recovered my catalyst, but in the second run, the yield of my pyrazole product dropped by 50%. What could be the cause?
-
Answer: A sharp drop in yield upon reuse typically points to catalyst deactivation. The primary causes include:
-
Poisoning: The active sites of the catalyst may be blocked by impurities from the reactants, solvents, or byproducts.[12] Ensure high-purity starting materials are used.[13]
-
Thermal Degradation (Sintering): If the reaction is run at high temperatures, the catalyst's surface area can decrease due to particle agglomeration, reducing the number of active sites.[12]
-
Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[12]
-
Incomplete Recovery: A significant amount of the catalyst may have been lost during the recovery and washing steps. Ensure your recovery technique (filtration, centrifugation) is optimized to minimize mechanical loss.[2]
-
Issue 2: The Recovered Catalyst Has Changed Color/Appearance
-
Question: After recovery, my catalyst has changed from a dark powder to a lighter shade. Is this a problem?
-
Answer: A change in color or physical appearance can indicate a change in the catalyst's chemical state or structure. This could be due to:
-
Oxidation/Reduction: The oxidation state of the metal center may have changed during the reaction or workup.
-
Leaching: The active component may have leached into the solution, leaving behind the support material, which may be a different color.
-
Adsorption of Species: The color change might be due to the strong adsorption of reactants, intermediates, or products onto the catalyst surface. An aggressive washing step might be necessary.
-
Issue 3: Difficulty Separating the Catalyst from the Reaction Mixture
-
Question: I'm trying to recover my nano-catalyst by centrifugation, but it remains suspended in the solution. What can I do?
-
Answer: Fine catalyst powders can be challenging to separate.[9] Consider the following solutions:
-
Increase Centrifugal Force/Time: Use a higher speed or a longer centrifugation time to pellet the catalyst more effectively.[10]
-
Solvent Dilution: Diluting the reaction mixture with a less viscous solvent (like methanol or hexane) can reduce the medium's viscosity and improve separation during centrifugation.[10]
-
Flocculation: Adding a small amount of a flocculating agent can help aggregate the nanoparticles, making them easier to pellet.
-
Alternative Recovery: If centrifugation remains ineffective, consider using filtration with a membrane filter that has a pore size small enough to retain the nanoparticles. For future syntheses, consider immobilizing the catalyst on a magnetic support for easy magnetic separation.[2]
-
Data Presentation: Catalyst Reusability in Pyrazole Synthesis
The following table summarizes the performance and reusability of various heterogeneous catalysts used in the synthesis of pyrazole derivatives.
| Catalyst | Synthesis Type | Recovery Method | Number of Cycles | Final Yield (% of Initial) | Reference |
| Mn/ZrO₂ | Multicomponent synthesis of pyrano[2,3-c]-pyrazoles | Not Specified | 6 | Maintained similar efficiency | [5] |
| CuFe₂O₄ | Multicomponent synthesis of pyrano[2,3-c]-pyrazoles | Magnetic Separation | 5 | No significant decay | [2] |
| Amberlyst-70 | Condensation of hydrazines and 1,3-diketones | Filtration | 5 | ~85% (3% drop each cycle) | [6] |
| [Ce(L-Pro)₂]₂(Oxa) | Condensation of 1,3-dicarbonyls and phenyl hydrazines | Filtration | 5 | ~95% | [7][8] |
| SPVA | Multicomponent synthesis of amino pyrazoles | Not Specified | >6 | No deactivation observed | [11] |
| Brønsted acidic IL on Fe₃O₄@SiO₂ | Synthesis of pyrazole derivatives | Magnetic Separation | 5 | Maintained catalytic activity | [2] |
Experimental Protocols
Protocol 1: General Catalyst Recovery by Filtration
-
Cooling: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Filtration: Set up a Buchner funnel with an appropriate filter paper. Wet the filter paper with the reaction solvent. Pour the reaction mixture into the funnel and apply vacuum to separate the solid catalyst from the liquid filtrate.
-
Washing: Wash the catalyst on the filter paper multiple times with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed products or unreacted starting materials.[1][2]
-
Drying: Carefully transfer the recovered catalyst from the filter paper to a watch glass or vial. Dry the catalyst in an oven at a suitable temperature (e.g., 60-80 °C) or under vacuum until a constant weight is achieved.
-
Storage: Store the dried, reactivated catalyst in a desiccator for use in subsequent reaction cycles.
Protocol 2: Catalyst Recovery by Magnetic Separation
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Separation: Place a strong external magnet (e.g., a neodymium magnet) against the side of the reaction flask. The magnetic catalyst particles will be attracted to the magnet and held against the flask wall.
-
Decantation: Carefully decant or pipette the supernatant (the liquid reaction mixture) from the flask, leaving the catalyst behind.
-
Washing: Remove the magnet. Add a fresh portion of a washing solvent (e.g., acetone or ethanol) to the flask.[2] Agitate the mixture (e.g., by swirling or brief sonication) to wash the catalyst. Reapply the external magnet and decant the wash solvent. Repeat this washing step 2-3 times.
-
Drying: After the final wash, remove the solvent and dry the catalyst under vacuum or in a low-temperature oven. The catalyst is now ready for reuse.
Mandatory Visualizations
Caption: Experimental workflow for catalyst recovery and reusability testing.
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: Key factors influencing catalyst reusability in pyrazole synthesis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of various 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives across key therapeutic areas, including oncology, inflammation, and infectious diseases. The data presented is compiled from recent scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative efficacy data for representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives.
Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target | Assay | IC50 (nM) | Cancer Cell Line(s) | Reference |
| 10h | FGFR1 | Biochemical Assay | 46 | - | [1] |
| FGFR2 | Biochemical Assay | 41 | - | [1] | |
| FGFR3 | Biochemical Assay | 99 | - | [1] | |
| FGFR2 V564F | Biochemical Assay | 62 | - | [1] | |
| - | Cell Proliferation | 19 | NCI-H520 (Lung) | [1] | |
| - | Cell Proliferation | 59 | SNU-16 (Gastric) | [1] | |
| - | Cell Proliferation | 73 | KATO III (Gastric) | [1] | |
| Compound 6 | CDK9 | - | - | MCF-7 | [2] |
| L2 | - | MTT Assay | 61,700 | CFPAC-1 (Pancreatic) | [3][4] |
| L3 | - | MTT Assay | 81,480 | MCF-7 (Breast) | [3][4] |
| 74b | - | Anticancer Evaluation | 3,343 | MDA-MB-468 (Breast) | [5] |
| - | Anticancer Evaluation | 4,792 | T-47D (Breast) | [5] |
Table 2: Anti-inflammatory Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target | Assay | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 7a | COX-2 | Enzyme Inhibition | 49 | 212.24 | [6][7] |
| 5-LOX | Enzyme Inhibition | 2,400 | - | [6][7] | |
| 7b | COX-2 | Enzyme Inhibition | 60 | 208.33 | [6][7] |
| 5-LOX | Enzyme Inhibition | 1,900 | - | [6][7] | |
| 7j | COX-2 | Enzyme Inhibition | 60 | 158.33 | [6][7] |
| 5-LOX | Enzyme Inhibition | 2,500 | - | [6][7] | |
| 2a | COX-2 | Enzyme Inhibition | 19.87 | - | [8] |
| 3b | COX-2 | Enzyme Inhibition | 39.43 | 22.21 | [8] |
| 5b | COX-2 | Enzyme Inhibition | 38.73 | 17.47 | [8] |
| 5e | COX-2 | Enzyme Inhibition | 39.14 | 13.10 | [8] |
Table 3: Antimicrobial Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 2f | S. aureus ATCC 25923 | 7.81 | [9] |
| S. aureus ATCC 6538 | 7.81 | [9] | |
| S. epidermidis ATCC 12228 | 7.81 | [9] | |
| Clinical MRSA isolates | 1.96 - 7.81 | [9] | |
| 3c | MDR Staphylococcus sp. | 32 - 64 | [10] |
| M. tuberculosis | Moderate Activity | [10] | |
| 4b | MDR Staphylococcus sp. | 32 - 64 | [10] |
| 4a | M. tuberculosis | Moderate Activity | [10] |
| MDR M. tuberculosis | Moderate Activity | [10] | |
| 21a | Various Bacteria | 62.5 - 125 | [11] |
| Various Fungi | 2.9 - 7.8 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
This protocol is adapted from studies evaluating the cytotoxicity of pyrazole derivatives against various cancer cell lines.[3][4]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, CFPAC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against protein kinases like FGFR and CDK9. Specific substrates and conditions will vary depending on the kinase.
Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., FGFR1, CDK9)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Broth Microdilution Assay for Antimicrobial Activity
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives and a typical experimental workflow.
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and the inhibitory action of pyrazole carboxamide derivatives.
Caption: The intrinsic and extrinsic pathways of apoptosis.
Caption: CDK9-mediated regulation of transcriptional elongation.
Caption: IRAK4-mediated inflammatory signaling pathway.
Caption: A generalized experimental workflow for the discovery of pyrazole carboxamide-based drug candidates.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors, receptor antagonists, and antimicrobial agents. The efficient synthesis of these derivatives is therefore of paramount importance. This guide provides an objective comparison of three prominent synthetic routes to 5-aminopyrazole derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Routes
The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a hydrazine species with a three-carbon synthon containing nitrile and carbonyl or masked carbonyl functionalities. Here, we compare three major approaches: the reaction of β-ketonitriles, malononitrile derivatives, and cyanoacetamide derivatives with hydrazines.
| Synthetic Route | Starting Materials | General Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| From β-Ketonitriles | β-Ketonitrile, Hydrazine hydrate/substituted hydrazine | Ethanol, reflux, often with acid or base catalyst | 60-95% | Versatile, high yields, readily available starting materials.[1][2] | β-Ketonitriles can sometimes be unstable. |
| From Malononitrile Derivatives | Malononitrile dimer, Hydrazine hydrate | Methanol, reflux | ~74% | Utilizes a commercially available dimer, good yields.[3] | The reaction can sometimes lead to different products depending on the order of reagent addition.[3] |
| From Cyanoacetamide Derivatives | Cyanoacetamide derivative, Hydrazine hydrate | Ethanol, reflux | 80-90% | Good to excellent yields. | Can involve multi-step preparation of the starting cyanoacetamide derivative.[1][4] |
Experimental Protocols
Route 1: Synthesis from β-Ketonitriles
This method is widely regarded as the most versatile for preparing 5-aminopyrazoles.[1][2] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.
General Experimental Protocol:
-
Dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) or a substituted hydrazine. For less reactive hydrazines, a catalytic amount of a weak acid (e.g., acetic acid) can be added.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 5-aminopyrazole derivative.
Route 2: Synthesis from Malononitrile Derivatives
This route often utilizes the malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) as a readily available starting material.
General Experimental Protocol: [3]
-
To a solution of malononitrile dimer (1.0 eq) in methanol, add hydrazine hydrate (1.0 eq).
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the precipitated solid by filtration and wash with cold methanol.
-
The product can be further purified by recrystallization if necessary.
Route 3: Synthesis from Cyanoacetamide Derivatives
This approach provides an alternative pathway, often with high yields, using functionalized cyanoacetamides as precursors.[1]
General Experimental Protocol:
-
Suspend the N-substituted cyanoacetamide derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
The product often precipitates from the solution and can be isolated by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 5-aminopyrazole product.
Synthetic Pathways and Biological Relevance
To visualize the synthetic transformations and their relevance, the following diagrams illustrate the general synthetic routes and a key signaling pathway where 5-aminopyrazole derivatives have shown significant biological activity.
Caption: Overview of three primary synthetic routes to 5-aminopyrazoles.
Certain 5-aminopyrazole derivatives have been identified as potent inhibitors of GABA (γ-aminobutyric acid) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.[5] The following diagram illustrates a simplified GABAA receptor signaling pathway and the potential point of intervention for 5-aminopyrazole-based inhibitors.
Caption: Inhibition of GABA-A receptor signaling by a 5-aminopyrazole derivative.
This guide provides a foundational understanding of the key synthetic strategies for accessing 5-aminopyrazole derivatives. The choice of a specific route will ultimately depend on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the scalability of the reaction. The provided protocols and comparative data are intended to facilitate this decision-making process for researchers in the field of drug discovery and development.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Amino Acid Analysis Method Validation
For researchers, scientists, and drug development professionals, accurate and precise quantification of amino acids is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the validation of these analytical methods is paramount to ensure data integrity and meet regulatory standards. This guide provides a comparative overview of common pre-column derivatization methods for amino acid analysis by HPLC, focusing on their validation in line with regulatory expectations.
Regulatory Framework for Method Validation
The validation of analytical procedures is guided by international standards to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R2) guideline is a cornerstone for the validation of analytical procedures submitted in regulatory applications.[1][2][3][4] Similarly, the U.S. Food and Drug Administration (FDA) provides guidance, such as the M10 Bioanalytical Method Validation, which offers recommendations for assays in nonclinical and clinical studies.[5][6][7][8]
Key validation parameters, as stipulated by these guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]
-
Accuracy: The closeness of test results to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Comparison of Common Pre-Column Derivatization Methods
Most amino acids lack a native chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging.[9] Pre-column derivatization addresses this by attaching a UV-active or fluorescent tag to the amino acids before HPLC separation. This guide focuses on three widely used derivatization chemistries: o-phthalaldehyde (OPA) combined with 9-fluorenylmethyl chloroformate (FMOC), phenylisothiocyanate (PITC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC or AccQ-Tag).
Below is a summary of their performance characteristics based on published validation data.
Table 1: Comparison of Validation Parameters for Common Derivatization Methods
| Validation Parameter | OPA/FMOC | PITC (Pico-Tag) | AQC (AccQ-Tag) |
| Specificity | High; OPA for primary amines, FMOC for secondary. Wavelength switching required for detection. | High; reacts with both primary and secondary amines. | High; reacts with both primary and secondary amines. |
| Linearity (R²) | >0.99[10][11] | >0.998[12] | >0.99 |
| Linearity Range | 10 to 1000 nmol/cm³[11] | 20 to 500 pmol[7] | 0.25 to 30 µmol/L[13] |
| Accuracy (Recovery) | 93.3% - 109.4%[11] | 80% - 100%[14] | Typically within ±15% of nominal |
| Precision (Repeatability RSD) | < 4.14%[11] | 0.5% - 3%[12] | < 1%[15] |
| Precision (Intermediate RSD) | < 4.57%[11] | Generally < 15% | < 5% |
| LOD | 0.13 to 0.37 pM[10] | 14 fmol to 1 pmol[12] | ~0.25 µmol/L[13] |
| LOQ | 0.011 to 5.272 µg/cm³[11] | ~1 pmol | ~0.5 µmol/L |
| Derivative Stability | OPA derivatives are less stable; FMOC derivatives are stable for days at 4°C.[2] | Stable for ~10 hours at room temperature.[7] | Highly stable for several days at room temperature.[6] |
Experimental Protocols
Detailed and consistent execution of the derivatization protocol is crucial for reliable results. Below are representative protocols for each method.
Protocol 1: OPA/FMOC Derivatization (Automated)
This method is often automated using an HPLC autosampler for high precision.
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric Acid in water, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid (3-MPA).
-
FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.
-
-
Automated Derivatization Program:
-
The autosampler is programmed to perform the following steps in sequence.
-
Aspirate 1 µL of the sample.
-
Aspirate 2.5 µL of borate buffer and mix.
-
Aspirate 0.5 µL of OPA reagent, mix, and wait for the reaction to complete (typically < 1 minute). This derivatizes the primary amino acids.
-
Aspirate 0.4 µL of FMOC reagent, mix, and wait for the reaction to complete. This derivatizes the secondary amino acids.
-
Inject the reaction mixture onto the HPLC column.
-
Protocol 2: PITC (Phenylisothiocyanate) Derivatization
This method requires a drying step and is often performed manually.
-
Sample Preparation:
-
Place the amino acid standard or sample in a reaction vial and dry completely under a vacuum.
-
-
Derivatization:
-
Add 20 µL of a freshly prepared solution of ethanol:water:triethylamine (2:2:1, v/v/v) to the dried sample. Vortex to dissolve.
-
Dry the sample again under vacuum.
-
Add 20 µL of a derivatizing solution of ethanol:water:triethylamine:PITC (7:1:1:1, v/v/v/v). Vortex and incubate at room temperature for 20 minutes.
-
Dry the sample completely under vacuum to remove excess reagent.
-
-
Reconstitution:
-
Reconstitute the dried PTC-amino acid derivatives in a suitable mobile phase, such as a phosphate buffer, for HPLC injection.
-
Protocol 3: AQC (AccQ-Tag) Derivatization
This method, commercialized by Waters Corporation, is known for producing highly stable derivatives.
-
Reagent Preparation:
-
Reconstitute the AccQ-Fluor Reagent (AQC) powder in the provided acetonitrile diluent.
-
-
Derivatization:
-
In a reaction vial, mix 10 µL of the amino acid sample or standard with 70 µL of AccQ-Fluor Borate Buffer.[6] Vortex briefly.
-
Add 20 µL of the reconstituted AccQ-Fluor Reagent.[6] Immediately cap the vial and vortex for several seconds.
-
Let the vial stand at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes to complete the derivatization of all amino acids and hydrolyze the excess reagent.[6]
-
-
Analysis:
-
After heating, the sample is ready for injection into the HPLC system. The derivatives are stable for several days.
-
Visualizing Workflows and Comparisons
Diagrams can effectively illustrate complex experimental processes and relationships.
Caption: Experimental workflow for HPLC amino acid analysis validation.
Caption: Comparison of pre-column derivatization methods.
References
- 1. agilent.com [agilent.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. jasco-global.com [jasco-global.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography intercomparative study for amino acid analysis in two tissues by PITC- and OPA-derivatizations [iris.unimol.it]
- 15. waters.com [waters.com]
A Comparative Guide to UPLC-Q-Orbitrap HRMS for High-Performance Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the development and validation of Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) for metabolite analysis. It offers a comparative perspective against alternative platforms and includes detailed experimental protocols and performance data to support its application in metabolomics research and drug development.
Introduction to UPLC-Q-Orbitrap HRMS Technology
The coupling of UPLC with Q-Orbitrap HRMS has emerged as a powerful platform for both qualitative and quantitative metabolite analysis. This technology combines the high-resolution separation capabilities of UPLC with the high mass accuracy and resolving power of the Orbitrap mass analyzer.[1][2] This combination allows for the confident identification of metabolites and the accurate quantification of their levels in complex biological matrices. The Orbitrap mass analyzer's high resolution is significantly superior to that of triple quadrupole mass spectrometry, leading to much higher qualitative accuracy by effectively eliminating interference from matrix components with similar mass-to-charge ratios.[1] Furthermore, its rapid scanning speed ensures that sufficient data points are acquired across narrow UPLC peaks, enabling quantitative performance that is comparable to triple quadrupole mass spectrometry.[1][2]
Performance Comparison: UPLC-Q-Orbitrap HRMS vs. Alternative Platforms
The choice of an analytical platform is critical for the success of metabolomics studies. Below is a comparison of UPLC-Q-Orbitrap HRMS with other commonly used mass spectrometry platforms.
Table 1: Comparison of Mass Spectrometry Platforms for Metabolite Analysis
| Feature | UPLC-Q-Orbitrap HRMS | UPLC-Triple Quadrupole MS (QqQ) | UPLC-Time-of-Flight MS (ToF) |
| Primary Application | Untargeted and targeted metabolomics, metabolite identification, and quantification. | Targeted quantification. | Untargeted screening and profiling. |
| Mass Resolution | High (up to >140,000 FWHM) | Low | High |
| Mass Accuracy | High (< 5 ppm) | Low | High (< 5 ppm) |
| Sensitivity | High, comparable to QqQ for targeted analysis.[2][3] | Very High (Gold standard for quantification) | High |
| Scan Speed | Fast, but can be inversely related to resolution.[4][5] | Very Fast | Very Fast, independent of resolution.[4][5] |
| Qualitative Capability | Excellent, due to high mass accuracy and resolution.[1] | Limited | Very Good |
| Quantitative Capability | Excellent, with a wide dynamic range.[3] | Excellent, highly reproducible. | Good, but can be limited by dynamic range. |
Recent studies have demonstrated that modern HRMS instruments like the Q-Orbitrap are reliable and sensitive for quantitative analyses, with performance comparable to triple quadrupole systems.[3] While triple quadrupoles remain the gold standard for targeted quantification due to their sensitivity and selectivity in selected reaction monitoring (SRM) mode, the Q-Orbitrap's ability to perform high-resolution full scans allows for the simultaneous quantification of a large number of metabolites, making it highly suitable for both targeted and untargeted approaches.[3]
When compared to Time-of-Flight (ToF) instruments, the Q-Orbitrap offers comparable high-resolution capabilities. However, a key difference lies in the relationship between scan speed and resolution. In Orbitrap systems, resolution is inversely proportional to scan speed, which can be a limitation for rapidly eluting UPLC peaks.[4][5] In contrast, ToF instruments maintain high resolution across all scan speeds, which can be advantageous for capturing very narrow chromatographic peaks.[4][5]
Quantitative Performance of UPLC-Q-Orbitrap HRMS
The following table summarizes the quantitative performance of a validated UPLC-Q-Orbitrap HRMS method for the analysis of p-Nitroaniline (p-NA) and its metabolites in blood, demonstrating the platform's capabilities.
Table 2: Method Validation Summary for p-NA and its Metabolites
| Parameter | Performance |
| Linearity (r) | > 0.999[1][2][6][7] |
| Concentration Range | 1–100 µg/L[1][2][6][7] |
| Lower Limit of Detection (LLOD) | 0.6–2.2 µg/L[1][2][6][7] |
| Lower Limit of Quantification (LLOQ) | 2.0–7.4 µg/L[1][2][6][7] |
| Intra-day Precision (CV%) | < 9.9%[1][6][7] |
| Inter-day Precision (CV%) | < 8.7%[1][6][7] |
| Accuracy | 83.1% to 101.3%[1][6][7] |
These results highlight the excellent linearity, sensitivity, precision, and accuracy of the UPLC-Q-Orbitrap HRMS platform for the quantitative analysis of small molecule metabolites in a complex biological matrix.[1][2][6][7]
Experimental Protocols
This section provides a detailed methodology for a typical UPLC-Q-Orbitrap HRMS-based metabolite analysis workflow.
Sample Preparation (Human Blood)
-
Extraction: Blood samples are extracted with ethyl acetate. The organic layer is collected for analysis.[2][6][7] This liquid-liquid extraction method is effective for separating organic and polar molecules.
UPLC System and Conditions
-
System: Vanquish UPLC system (Thermo Scientific).[1]
-
Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm i.d. × 10 cm, 1.7 µm particle size, Waters).[1][2]
-
Mobile Phase B: Methanol[1] or acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 200 µL/min.[1]
-
Gradient Elution:
-
0–1.5 min, 5% B
-
1.5–2.5 min, 5%–60% B
-
2.5–7.0 min, 60%–80% B
-
7.0–7.5 min, 80%–5% B
-
7.5–10 min, 5% B[1]
-
Q-Orbitrap HRMS System and Conditions
-
System: Orbitrap Exploris 120 (Thermo Scientific) equipped with a heated electrospray ionization (HESI) source.[1]
-
Ionization Mode: Positive or negative, depending on the analytes of interest.
-
Mass Spectrometry Analysis Mode: tMS² (similar to parallel reaction monitoring).[1]
-
Isolation Window: 1.0 m/z.[1]
-
Orbitrap Resolution: 15,000 @ m/z 200.[1]
Visualized Workflows
The following diagrams illustrate the key workflows in a UPLC-Q-Orbitrap HRMS-based metabolomics study.
Caption: A high-level overview of the UPLC-Q-Orbitrap HRMS metabolomics workflow.
References
- 1. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
- 3. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
comparing ethiprole and fipronil in terms of photochemistry and metabolism
A Comparative Guide to the Photochemistry and Metabolism of Ethiprole and Fipronil
For researchers and professionals in drug and pesticide development, a thorough understanding of a compound's environmental and biological fate is paramount. This guide provides an objective comparison of the photochemical and metabolic pathways of two key phenylpyrazole insecticides: ethiprole and fipronil. While structurally similar, their differing substituents lead to distinct degradation and transformation profiles.
Photochemistry: Stability and Degradation Pathways
The photochemical behavior of ethiprole and fipronil dictates their persistence and transformation in the presence of light. Key differences emerge in their primary reaction pathways and degradation rates, particularly in aquatic environments.
Comparative Photochemical Data
| Parameter | Ethiprole | Fipronil | Key Observations |
| Major Photoreaction (Thin Film) | Oxidation, reduction, desethylsulfinylation[1][2][3][4] | Desulfinylation (cleavage of the sulfinyl group)[1][2][3][4][5] | Fipronil undergoes a characteristic loss of its trifluoromethylsulfinyl group, a reaction not observed with ethiprole.[1] |
| Major Photoreaction (Aquatic) | Cyclization/dechlorination, hydroxylation/dechlorination[6][7][8][9] | Desulfinylation to form fipronil-desulfinyl[5][10][11] | The pathways diverge significantly in aqueous solutions, with ethiprole undergoing more complex ring formation and dechlorination.[6] |
| Photochemical Half-life (t½) | ~2.7 times longer than fipronil in aquatic systems[6][7] | Shorter than ethiprole[6][7][12] | Ethiprole is significantly more photochemically stable in water compared to fipronil. |
| Major Photoproducts | Didechlorinated products (e.g., benzimidazole of des-chloro-hydroxy-ETH)[6][7][8][9] | Fipronil-desulfinyl, Fipronil-sulfide, Fipronil-sulfone[5][13] | The primary photoproducts are structurally distinct, reflecting the different degradation pathways. |
Photodegradation Pathways
The degradation pathways illustrate the sequence of chemical transformations each compound undergoes upon light exposure.
Experimental Protocol: Aquatic Photodegradation
This protocol outlines a typical experiment to determine the photodegradation half-life and identify products in an aqueous environment.
Methodology Details:
-
Solution Preparation : A stock solution of the test compound (ethiprole or fipronil) is prepared in a suitable solvent (e.g., methanol). This is then diluted with purified water to achieve the desired final concentration (e.g., 2.5 mg/L) with a small percentage of co-solvent (e.g., 2.5% methanol) to ensure solubility.[6]
-
Irradiation : The solution is placed in quartz vessels, which are transparent to UV light, and exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). The temperature is maintained at a constant value (e.g., 25°C).
-
Sampling : Aliquots of the solution are collected at various time points. A parallel experiment is run in the dark to control for non-photochemical degradation (e.g., hydrolysis).[6]
-
Analysis : Samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The parent compound is quantified by comparing its peak area to a calibration curve. Degradation products are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6]
-
Data Interpretation : The natural logarithm of the parent compound concentration is plotted against time. The degradation rate constant (k) is determined from the slope of the resulting line, and the half-life is calculated as t½ = 0.693/k.
Metabolism: Biological Transformation Pathways
In biological systems, ethiprole and fipronil are transformed by metabolic enzymes, primarily Cytochrome P450s (CYPs). The rate and primary route of metabolism are key determinants of their bioactivity and toxicological profiles.
Comparative Metabolic Data
| Parameter | Ethiprole | Fipronil | Key Observations |
| Primary Metabolic Reaction | Oxidation of the sulfoxide to sulfone[1][4] | Oxidation of the sulfoxide to sulfone[1][4][14] | Both compounds share the same primary metabolic activation step to their respective sulfone derivatives. |
| Metabolic Rate | Sulfone formation is more rapid than with fipronil (in human CYP3A4 and mice)[1][2][3][4][15] | Slower conversion to the sulfone compared to ethiprole[1][2][3][4] | The ethylsulfinyl group of ethiprole is more readily oxidized than the trifluoromethylsulfinyl group of fipronil.[1][4] |
| Major Metabolites (Mammals) | Ethiprole sulfone[1] | Fipronil sulfone (major), Fipronil sulfide (minor)[14][16][17] | The sulfone metabolite is the principal product for both. Fipronil also produces a minor sulfide metabolite. |
| Major Metabolites (Plants) | Ethiprole sulfone[18] | Not specified in detail, but degradation occurs[19] | In plants like rice and cotton, oxidation to the sulfone is also the main pathway for ethiprole.[18] |
Metabolic Pathways
The metabolic conversion in mammals primarily involves oxidation by liver enzymes.
Experimental Protocol: In Vitro Metabolism Assay
This protocol describes a common method for studying metabolism using human liver microsomes.
Methodology Details:
-
Reaction Mixture Preparation : A reaction mixture is prepared in a microcentrifuge tube containing a buffer (e.g., potassium phosphate, pH 7.4), human liver microsomes (which contain CYP enzymes), and the test compound (ethiprole or fipronil) dissolved in a solvent like methanol.
-
Initiation of Reaction : The metabolic reaction is initiated by adding a cofactor solution, typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is required for CYP enzyme activity.
-
Incubation : The mixture is incubated at 37°C (human body temperature) in a shaking water bath for a specific period (e.g., 60 minutes). A control reaction without the NADPH system is run in parallel to account for non-enzymatic degradation.
-
Termination of Reaction : The reaction is stopped by adding a cold organic solvent, such as acetonitrile. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing : The tubes are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and any metabolites, is transferred to a new vial for analysis.
-
LC-MS/MS Analysis : The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites, particularly the sulfone derivatives. The rate of metabolism can be determined by measuring the depletion of the parent compound or the formation of the metabolite over time.
Summary and Conclusion
While ethiprole and fipronil are both effective phenylpyrazole insecticides, their environmental and biological fates are notably different.
-
Photochemically , ethiprole is more persistent than fipronil, especially in water. Their degradation pathways are distinct, with fipronil primarily undergoing desulfinylation while ethiprole is subject to oxidation and cyclization/dechlorination.
-
Metabolically , both compounds are activated via oxidation to their sulfone derivatives. However, this conversion is significantly faster for ethiprole.[1][2][3][4][15]
These differences in photochemistry and metabolism are critical for assessing the environmental risk, bioaccumulation potential, and toxicological profiles of these insecticides. The faster metabolism of ethiprole to its active sulfone form and its greater stability in sunlight are key factors that differentiate its performance and environmental impact from that of fipronil. This guide provides the foundational data and methodologies for researchers to further investigate these important compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fsc.go.jp [fsc.go.jp]
- 19. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with potent and diverse pharmacological activities. In the realm of oncology, substituted pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines. This guide provides an objective comparison of the in vitro anticancer performance of various substituted pyrazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of novel cancer therapeutics.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected substituted pyrazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value is indicative of greater cytotoxic potency. For comparative purposes, the activities of standard anticancer drugs, Doxorubicin and Cisplatin, are also included where available.
| Compound ID/Name | Substitution Pattern | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| Compound 11 | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 | Pancreatic Adenocarcinoma | 16.8 | - | - |
| U251 | Glioblastoma | 11.9 | - | - | ||
| Compound 28 | 1,3,4-trisubstituted pyrazole | HCT116 | Colon Carcinoma | 0.035 | Sorafenib | - |
| HepG2 | Hepatocellular Carcinoma | 0.028 | Sorafenib | - | ||
| Compound 33 | Indole linked to pyrazole moiety | HCT116 | Colon Carcinoma | <23.7 | Doxorubicin | 24.7-64.8 |
| MCF7 | Breast Cancer | <23.7 | Doxorubicin | 24.7-64.8 | ||
| HepG2 | Hepatocellular Carcinoma | <23.7 | Doxorubicin | 24.7-64.8 | ||
| A549 | Lung Carcinoma | <23.7 | Doxorubicin | 24.7-64.8 | ||
| Compound 34 | Indole linked to pyrazole moiety | HCT116 | Colon Carcinoma | <23.7 | Doxorubicin | 24.7-64.8 |
| MCF7 | Breast Cancer | <23.7 | Doxorubicin | 24.7-64.8 | ||
| HepG2 | Hepatocellular Carcinoma | <23.7 | Doxorubicin | 24.7-64.8 | ||
| A549 | Lung Carcinoma | <23.7 | Doxorubicin | 24.7-64.8 | ||
| Compound 43 | Pyrazole carbaldehyde derivative | MCF7 | Breast Cancer | 0.25 | Doxorubicin | 0.95 |
| Compound 50 | Fused pyrazole derivative | HepG2 | Hepatocellular Carcinoma | 0.71 | Erlotinib | 10.6 |
| Sorafenib | 1.06 | |||||
| Compound 55 | 1,3,4-triarylpyrazole | MCF7 | Breast Cancer | 6.53 | Doxorubicin | 45.0 |
| A549 | Lung Carcinoma | 26.40 | Doxorubicin | 48.8 | ||
| HCT116 | Colon Carcinoma | 59.84 | Doxorubicin | 65.1 | ||
| Compound 59 | Polysubstituted pyrazole | HepG2 | Hepatocellular Carcinoma | 2 | Cisplatin | 5.5 |
| b17 | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 | Hepatocellular Carcinoma | 3.57 | Cisplatin | 8.45[1] |
| Celecoxib | Pyrazole derivative | MCF-7 | Breast Cancer | 25.2 - 37.2 | - | -[2] |
| HCT-116 | Colon Cancer | ~37 | - | -[2] | ||
| HepG2 | Liver Cancer | ~28 | - | -[2] | ||
| Sorafenib | Pyrazole derivative | PLC/PRF/5 | Liver Cancer | 6.3 | - | -[2] |
| HepG2 | Liver Cancer | 4.5 | - | -[2] | ||
| Crizotinib | Pyrazole derivative | PANC-1 | Pancreatic Cancer | ~5 | - | -[2] |
Experimental Protocols
The in vitro anticancer activity of the substituted pyrazole derivatives cited in this guide was predominantly evaluated using the following standard experimental protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole derivatives or a standard drug. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals that have formed in metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis/Necrosis Evaluation by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC₅₀ concentration for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.[2]
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are identified based on their fluorescence:
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the evaluation of the anticancer activity of pyrazole derivatives.
Caption: Experimental workflow for in vitro anticancer drug screening.
Caption: Generalized signaling pathway leading to apoptosis.
References
Mass Spectrometry for Molecular Weight Confirmation of 5-amino-1-phenylpyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the crucial task of confirming the molecular weight of the heterocyclic compound 5-amino-1-phenylpyrazole. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.
Molecular Weight Confirmation of this compound by Mass Spectrometry
Mass spectrometry is a powerful and widely used analytical technique for determining the molecular weight of a compound with high accuracy and sensitivity. For this compound (C₉H₉N₃), the theoretical monoisotopic mass is 159.0796 g/mol .
Expected Mass Spectrometry Data
Based on the analysis of closely related compounds, such as 5-amino-3-methyl-1-phenylpyrazole, the mass spectrum of this compound is expected to show a prominent molecular ion peak. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the three nitrogen atoms in this compound.[1][2]
The following table summarizes the expected and theoretical mass-to-charge ratios (m/z) for this compound in a typical mass spectrometry analysis.
| Ion Species | Theoretical m/z | Expected Observation |
| [M+H]⁺ | 160.0874 | The protonated molecule, often the base peak in electrospray ionization (ESI) in positive mode. |
| [M]⁺˙ | 159.0796 | The molecular ion, typically observed in electron ionization (EI). |
| [M-H]⁻ | 158.0718 | The deprotonated molecule, potentially observable in ESI in negative mode. |
Note: The expected observations are based on common ionization techniques. The actual spectrum may vary depending on the experimental conditions.
Experimental Workflow and Protocol
A typical workflow for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.
References
comparative analysis of analytical methods for pyrazole derivatives
A Comparative Guide to Analytical Methods for Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Consequently, robust and efficient analytical methods are paramount for the quality control, pharmacokinetic studies, and metabolic profiling of pyrazole-containing drug candidates. This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quantification of pyrazole derivatives, supported by experimental data and detailed protocols.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC (RP-HPLC) is particularly common.
Table 1: Comparative Data for HPLC-Based Quantification of Pyrazole Derivatives
| Analyte | HPLC Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Pyrazoline Derivative | RP-HPLC | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) | Water:Methanol | 1.0 | UV at 206 nm | 50 - 150 | 0.9995 | [1] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | RP-HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile:0.1% TFA in water (75:25 v/v) | 1.0 | UV at 254 nm | 2.5 - 50 | > 0.999 | [2] |
| Pyrazole | RP-HPLC | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocol: RP-HPLC for a Pyrazoline Derivative [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and methanol. The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Injection Volume: 5.0 µL.
-
Detection: UV detection at 206 nm.
-
Sample Preparation:
-
Prepare a stock solution by dissolving an accurately weighed amount of the analyte in methanol.
-
Further dilute the stock solution with the mobile phase to prepare calibration standards and quality control samples at desired concentrations (e.g., 50, 80, 100, 120, and 150 µg/mL).
-
Experimental Protocol: RP-HPLC for 5-Hydrazinyl-4-phenyl-1H-pyrazole [2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.
-
Sample Solution: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range.
-
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the chemical structure of pyrazole derivatives.[4][5] The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in pyrazole derivatives.[5][6] Characteristic stretching frequencies, such as C=N stretching, are indicative of the pyrazole ring.[5]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or HPLC (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of pyrazole derivatives, aiding in their identification and structural confirmation.[7][8]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of pyrazole derivatives, as many of these compounds exhibit strong UV absorbance.[4]
Table 2: Spectroscopic Data for Characterization of Pyrazole Derivatives
| Pyrazole Derivative | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) | Reference |
| CPMHP-I | Not specified | Not specified | NH stretching downshift due to H-bonding | Not specified | [9] |
| CFHMP-II | Not specified | Not specified | NH stretching downshift due to H-bonding | Not specified | [9] |
| Halogenoaminopyrazoles | Methylene protons (NHCH₂) at 5.34–5.55 | Not specified | Not specified | Not specified | [4] |
| 3,5-dimethyl-1H-pyrazole (L1) | N-H at 12.38, CH₃ at 2.31 | Not specified | C=N at 1600 | Not specified | [5] |
| 3,5-diphenyl-1H-pyrazole (L2) | N-H at 10.96 | Not specified | C=N at 1568 | Not specified | [5] |
Electrochemical Methods
Electrochemical methods offer a sensitive and often simpler alternative for the analysis of electroactive pyrazole derivatives. These techniques can be applied to study the redox behavior and for the quantitative determination of these compounds.[10][11] Electrochemical synthesis is also an emerging green method for producing pyrazole derivatives.[12][13]
Experimental Protocol: Electrochemical Analysis (General)
-
Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working Electrode: Glassy carbon electrode, boron-doped diamond electrode, or other suitable material.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Supporting Electrolyte: A solution of an inert salt (e.g., KCl, LiClO₄) in a suitable solvent (e.g., water, acetonitrile).
-
Procedure: The pyrazole derivative is dissolved in the supporting electrolyte, and techniques such as cyclic voltammetry or differential pulse voltammetry are used to record the electrochemical response. The peak current is typically proportional to the concentration of the analyte.
Visualizations
Caption: General experimental workflow for the analysis of pyrazole derivatives.
Caption: Inhibition of the COX-2 signaling pathway by a pyrazole derivative.
Caption: Logical guide for selecting an analytical method for pyrazole derivatives.
References
- 1. ijcpa.in [ijcpa.in]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Unmasking Fipronil's Footprint: A Comparative Guide to Metabolite Identification Using Time-of-Flight Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of time-of-flight mass spectrometry (TOF-MS) with other analytical techniques for the identification and quantification of fipronil metabolites. Backed by experimental data, this document provides detailed protocols and visual workflows to support your analytical endeavors.
Fipronil, a widely used phenylpyrazole insecticide, undergoes extensive metabolism in biological systems, leading to various transformation products. Accurate identification and quantification of these metabolites are crucial for toxicological studies, human exposure assessment, and understanding its environmental fate. While traditional methods like triple quadrupole mass spectrometry (QqQ-MS) excel at targeted quantification, high-resolution TOF-MS has emerged as a powerful tool for both identifying known metabolites and discovering novel ones.
Performance Comparison: TOF-MS vs. Triple Quadrupole MS
Time-of-flight mass spectrometry offers distinct advantages in metabolite identification due to its high mass accuracy and resolution, enabling the determination of elemental compositions for unknown compounds. In contrast, triple quadrupole instruments are primarily utilized for their high sensitivity and selectivity in targeted quantification using multiple reaction monitoring (MRM).
| Parameter | Time-of-Flight (TOF) MS | Triple Quadrupole (QqQ) MS |
| Primary Application | Non-targeted screening, identification of unknown metabolites | Targeted quantification of known analytes |
| Mass Accuracy | High (< 5 ppm) | Low |
| Resolution | High | Low |
| Sensitivity | Good to excellent | Excellent (in MRM mode) |
| Selectivity | Moderate (full scan) | Excellent (in MRM mode) |
| Limit of Detection (LOD) | Generally higher than QqQ for targeted analysis | As low as 0.01 ng/mL[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | As low as 0.05 ng/mL[1] |
| Key Advantage | Ability to identify novel metabolites without reference standards[2][3] | High sensitivity and specificity for routine monitoring[4][5][6] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols are based on established methods for the analysis of fipronil and its metabolites.
Sample Preparation: Rat Serum
This protocol is adapted from a study that successfully identified fipronil metabolites in rodent models.[3]
-
Denature 25 µL of rat serum with 100 µL of 0.1 M formic acid.
-
Precipitate proteins by adding 1 mL of cold acetonitrile containing an internal standard (e.g., fipronil des-F3, 25 ng).
-
Centrifuge the sample at 12,500 ×g for 5 minutes.
-
Transfer an aliquot of the supernatant and mix it 50:50 with 10 mM ammonium acetate buffer.
-
The sample is now ready for LC-TOF-MS analysis.[3]
Sample Preparation: Rat Urine
This method was employed for the discovery of novel fipronil metabolites.[3]
-
Precipitate 100 µL of rat urine with 900 µL of cold acetonitrile.
-
Centrifuge for 8 minutes at 12,500 ×g.
-
Extract an aliquot of the supernatant and mix it 50:50 with 10 mM ammonium acetate buffer before analysis.[3]
Sample Preparation: Human Urine (with SPE cleanup)
For complex matrices like human urine, solid-phase extraction (SPE) is often necessary to reduce matrix interference.[3]
-
Centrifuge the urine sample for 10 minutes at 12,500 ×g.
-
Condition an Oasis HLB 3 cc SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of a 95:5 water/acetonitrile solution.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate under a stream of nitrogen at 40 °C until approximately 200 µL remains.
-
Reconstitute the concentrated solution by mixing it 50:50 with 10 mM ammonium acetate buffer for LC-TOF-MS analysis.[3]
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)
The following parameters are illustrative of a typical LC-TOF-MS setup for fipronil metabolite analysis.[3]
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 3.5 µm) with a guard column
-
Mobile Phase A: 0.4 mM ammonium formate in 95:5 water:methanol
-
Mobile Phase B: 0.4 mM ammonium formate in 95:5 methanol:water
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30 °C
-
Gradient:
-
0–5 min: Linear gradient from 50% B to 100% B
-
5–15 min: Hold at 100% B
-
15–18 min: Re-equilibrate at 50% B
-
-
Mass Spectrometer: Agilent 6220 TOF-MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the metabolic transformations of fipronil, the following diagrams have been generated.
Caption: Experimental workflow for fipronil metabolite identification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sciex.com [sciex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Amino-1-phenylpyrazole
For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-1-phenylpyrazole, emphasizing safety and operational best practices.
Immediate Safety Precautions:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4] Never dispose of this chemical down the drain or in regular trash.[4]
1. Waste Segregation:
Proper segregation is the foundational step to prevent hazardous chemical reactions and ensure compliant disposal.[4][5]
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical should also be placed in this container.[4]
-
-
Liquid Waste:
2. Container Selection and Labeling:
The integrity and clear labeling of waste containers are critical for safe handling, storage, and transport.
-
Container Requirements:
-
Use containers that are chemically compatible with this compound and any associated solvents. High-density polyethylene (HDPE) or glass bottles are generally suitable.[4]
-
Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[6]
-
For liquid waste, leave at least 10% headspace to accommodate vapor expansion.[4]
-
-
Labeling:
3. Storage of Waste Pending Disposal:
Proper temporary storage of chemical waste is essential for maintaining a safe laboratory.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]
-
Segregate containers of incompatible materials using secondary containment or physical barriers.[4]
-
The storage area should be cool and dry.[4]
4. Arranging for Professional Disposal:
The final step is to ensure the waste is handled by qualified professionals.
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide a detailed inventory of the waste, including chemical names and quantities.[4]
-
Follow their specific instructions for packaging and preparing the waste for transport.[4]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data such as LD50, flashpoint, and specific toxicity values are not available. However, for the structurally similar compound, 5-Amino-3-methyl-1-phenylpyrazole, the following hazard classifications have been reported:
| Hazard Classification | GHS Category | Percentage of Reports |
| Acute Toxicity, Oral | Category 4 | 19.7% |
| Skin Irritation | Category 2 | 68.9% |
| Serious Eye Irritation | Category 2 | 68.9% |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | 67.2% |
| Data sourced from aggregated GHS information provided in 61 reports by companies to the ECHA C&L Inventory.[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided in this disposal guide. Users should refer to their specific research protocols and safety assessments for handling instructions prior to disposal.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-1-phenylpyrazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-1-phenylpyrazole (CAS No. 826-85-7), a key reagent in the synthesis of various inhibitors and molecular probes. Adherence to these protocols is critical for minimizing exposure risk and ensuring a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a substance that can cause skin and eye irritation.[1] In case of contact, it is crucial to take immediate and appropriate first aid measures.
First Aid Measures:
-
If Inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical advice or attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of water. If skin irritation develops or persists, seek medical attention.[1]
-
In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]
-
If Swallowed: Rinse the mouth with water. Seek medical advice or attention if you feel unwell.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must conform to recognized standards such as EN 166 (EU) or ANSI Z87.1 (US). For tasks with a higher risk of splashing, chemical safety goggles are recommended. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for signs of degradation before use. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn and fully fastened to protect street clothing. |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures are likely to generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. All handling of the solid compound should ideally be performed in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to minimize the risk of exposure and contamination.
-
Preparation and Pre-Handling:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment, including spatulas, weighing paper or boats, and appropriately labeled glassware.
-
Verify the location and accessibility of the nearest eyewash station and safety shower.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling of the Solid Compound:
-
Perform all manipulations of solid this compound within a chemical fume hood to control airborne particles.
-
When weighing the compound, use a tared, sealed container to the extent possible to minimize dust generation.
-
Use clean, dry spatulas for transferring the solid. Avoid direct contact with the compound.
-
-
Solution Preparation:
-
If preparing a solution, add the solid this compound to the solvent slowly and in a controlled manner.
-
If the dissolution process is exothermic, utilize an ice bath to manage the temperature.
-
Ensure the final container is clearly and accurately labeled with the chemical name, concentration, solvent, and date of preparation.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated disposable PPE, such as gloves and weighing paper, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing all handling procedures.
-
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
-
Waste Characterization: Treat all unused this compound and materials contaminated with it as hazardous chemical waste.[2]
-
Solid Waste:
-
Collect unused or contaminated solid waste (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealable hazardous waste container.[3]
-
The label must include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Rinsate:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2]
-
-
Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. High-temperature incineration is a common and recommended disposal method for such compounds.[3]
-
-
Prohibited Disposal:
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2]
-
Caption: A logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
